Clidinium
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Key on ui mechanism of action |
Inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites primarily by inhibiting the M1 muscarinic receptors. |
|---|---|
CAS-Nummer |
7020-55-5 |
Molekularformel |
C22H26NO3+ |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1 |
InChI-Schlüssel |
HOOSGZJRQIVJSZ-UHFFFAOYSA-N |
SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Kanonische SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
melting_point |
240-241 °C |
Andere CAS-Nummern |
7020-55-5 |
Verwandte CAS-Nummern |
3485-62-9 (bromide) |
Synonyme |
clidinium clidinium bromide clidinium iodide clidinium iodide, (+-)-isomer clidinium iodide, 11C-labeled clidinium iodide, 3H-labeled clidinium, 1-(methyl-11C)-labeled clidinium, 11C-labeled clidinium, 3H-labeled N-methyl quinuclidinyl benzilate |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Clidinium Bromide in Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clidinium bromide is a synthetic quaternary ammonium anticholinergic agent with significant antispasmodic and antisecretory effects on the gastrointestinal tract.[1][2] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, with a purported selectivity for the M3 subtype, which is predominantly expressed on smooth muscle cells and secretory glands.[3] By blocking the action of acetylcholine, this compound bromide effectively inhibits parasympathetically mediated smooth muscle contraction, leading to muscle relaxation and a reduction in gastrointestinal motility.[4][5] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of this compound bromide on smooth muscle, including the relevant signaling pathways, quantitative pharmacological data from analogous compounds, and detailed experimental protocols for its characterization.
Introduction: The Role of Muscarinic Receptors in Smooth Muscle Contraction
The parasympathetic nervous system plays a crucial role in regulating the contractile tone of smooth muscle in various organs, including the gastrointestinal tract, bladder, and airways.[6][7] The primary neurotransmitter of the parasympathetic system is acetylcholine (ACh), which exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs) on the surface of smooth muscle cells.[7] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs).[8] In the context of smooth muscle contraction, the M3 receptor subtype is of paramount importance.[7][9]
This compound Bromide: A Muscarinic Receptor Antagonist
This compound bromide functions as a competitive antagonist at muscarinic receptors.[1][3] This means that it binds to the same site as acetylcholine but does not activate the receptor. By occupying the receptor's binding site, this compound bromide prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. While it is reported to be selective for the M3 receptor, comprehensive publicly available data on its binding affinity (Ki) across all muscarinic receptor subtypes is limited.[3]
Quantitative Data on Muscarinic Antagonist Affinity
To illustrate the principles of muscarinic antagonist binding, the following table summarizes the binding affinities (Ki values) of a structurally related and well-characterized M3-preferring antagonist, athis compound bromide, for the five human muscarinic receptor subtypes. This data provides a valuable reference for understanding the receptor binding profile of compounds in this class.
| Muscarinic Receptor Subtype | Athis compound Bromide Ki (nM) |
| M1 | 0.15 ± 0.02 |
| M2 | 0.20 ± 0.02 |
| M3 | 0.12 ± 0.01 |
| M4 | 0.19 ± 0.01 |
| M5 | 0.19 ± 0.02 |
| Table 1: Binding affinities (Ki) of athis compound bromide for human muscarinic receptor subtypes. Data is presented as mean ± S.E.M. of three independent experiments. Note: Specific Ki values for this compound bromide are not readily available in public literature. |
Functional Antagonism in Smooth Muscle
The antagonistic properties of this compound bromide are functionally manifested as a reduction in the contractile response of smooth muscle to cholinergic agonists. The potency of a competitive antagonist is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. Animal pharmacology studies have shown that this compound bromide's activity is comparable to that of atropine sulfate in inhibiting acetylcholine-induced spasms in isolated intestinal strips.[2][10]
The following table presents the functional potency (pA2) of athis compound bromide's analogue, athis compound, on isolated guinea pig trachea, providing a quantitative measure of its antagonist effect on smooth muscle contraction.
| Antagonist | pA2 Value (Guinea Pig Trachea) |
| Athis compound | 8.9 ± 0.1 |
| Atropine | 9.1 ± 0.1 |
| Ipratropium | 8.9 ± 0.1 |
| Tiotropium | 9.7 ± 0.2 |
| Table 2: Functional antagonist potency (pA2 values) of athis compound and other muscarinic antagonists against carbachol-induced contraction in isolated guinea pig trachea. Data is presented as mean ± S.E.M. Note: Specific pA2 values for this compound bromide on various smooth muscle preparations are not consistently reported in publicly accessible literature. |
Signaling Pathways in Smooth Muscle Contraction and Inhibition by this compound Bromide
The binding of acetylcholine to the M3 muscarinic receptor on a smooth muscle cell initiates a well-defined signaling cascade that culminates in muscle contraction. This compound bromide exerts its therapeutic effect by interrupting this pathway at its very beginning.
The Gq/11-PLC-IP3-Ca2+ Pathway
-
Receptor Activation and G-Protein Coupling: Upon binding of acetylcholine, the M3 receptor undergoes a conformational change, which activates the associated heterotrimeric G-protein of the Gq/11 family.[8][11] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein.[11]
-
Phospholipase C Activation: The activated Gαq subunit dissociates from the βγ-subunits and binds to and activates the enzyme phospholipase C (PLC).[12]
-
Second Messenger Generation: Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store.[9] This binding opens the IP3 receptor channels, leading to a rapid influx of stored calcium ions (Ca2+) into the cytoplasm.
-
Muscle Contraction: The increase in intracellular Ca2+ concentration is the primary trigger for smooth muscle contraction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.
Mechanism of Inhibition by this compound Bromide
This compound bromide, by competitively blocking the M3 receptor, prevents acetylcholine from initiating this entire signaling cascade. In the presence of this compound bromide, the Gq/11 protein remains inactive, PLC is not stimulated, IP3 and DAG are not produced, and consequently, there is no release of intracellular calcium. This leads to the relaxation of the smooth muscle.
Visualizing the Signaling Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway for smooth muscle contraction and the point of intervention for this compound bromide.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of muscarinic antagonists like this compound bromide.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound bromide) for muscarinic receptor subtypes.
4.1.1. Materials
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine - [3H]NMS).
-
Unlabeled test compound (this compound bromide).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
4.1.2. Procedure
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add assay buffer.
-
Add a fixed concentration of the radioligand ([3H]NMS).
-
Add increasing concentrations of the unlabeled test compound (this compound bromide).
-
For determining non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a separate set of wells.
-
Initiate the binding reaction by adding the diluted cell membranes to each well.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.
4.1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Assay for Functional Antagonism
This protocol is used to determine the functional potency (pA2) of an antagonist on smooth muscle contraction.[13][14]
4.2.1. Materials
-
Animal tissue (e.g., guinea pig ileum, rat trachea).
-
Isolated organ bath system with a temperature-controlled (37°C) and aerated (95% O2, 5% CO2) chamber.
-
Isometric force transducer and data acquisition system.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
Test antagonist (this compound bromide).
4.2.2. Procedure
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired smooth muscle tissue and place it in ice-cold physiological salt solution. Prepare tissue segments of appropriate size (e.g., rings or strips).
-
Mounting: Mount the tissue segment in the organ bath chamber, connecting one end to a fixed point and the other to the isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washing with fresh physiological salt solution every 15-20 minutes.[13]
-
Control Agonist Concentration-Response Curve: Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to the baseline tension.
-
Antagonist Incubation: Add a known concentration of this compound bromide to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: Repeat the cumulative addition of the agonist to obtain a second concentration-response curve in the presence of the antagonist.
-
Schild Analysis: Repeat steps 5 and 6 with several different concentrations of the antagonist.[15]
4.2.3. Data Analysis
-
Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration for each condition (control and in the presence of different antagonist concentrations).
-
Determine the EC50 value (the agonist concentration that produces 50% of the maximum response) for each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (control).
-
Construct a Schild plot by plotting log(DR-1) against the logarithm of the molar concentration of the antagonist.
-
The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[15][16]
Conclusion
This compound bromide exerts its smooth muscle relaxant effects through competitive antagonism of M3 muscarinic acetylcholine receptors. By blocking the initial step in the Gq/11-PLC-IP3-Ca2+ signaling pathway, it effectively prevents acetylcholine-induced smooth muscle contraction. While specific quantitative binding and functional data for this compound bromide are not extensively available in the public domain, the principles of its mechanism of action are well-established and can be effectively studied using the detailed experimental protocols outlined in this guide. For drug development professionals, a thorough understanding of this mechanism is crucial for the rational design of new and improved antispasmodic agents with enhanced selectivity and favorable pharmacokinetic profiles. Future research should aim to fully characterize the binding and functional profile of this compound bromide across all muscarinic receptor subtypes to further refine our understanding of its pharmacological effects.
References
- 1. This compound | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlordiazepoxide HCl/ this compound Bromide CAPSULES [dailymed.nlm.nih.gov]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticholinergic - Wikipedia [en.wikipedia.org]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 12. Stimulation of phospholipase C-epsilon by the M3 muscarinic acetylcholine receptor mediated by cyclic AMP and the GTPase Rap2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organ bath - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Clidinium as a Muscarinic Antagonist
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clidinium is a synthetic anticholinergic agent that functions as a muscarinic antagonist. It is primarily used in combination with chlordiazepoxide for the treatment of gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome.[1][2][3] Its therapeutic effects are attributed to its ability to relax smooth muscle and reduce gastrointestinal secretions by blocking the action of acetylcholine at muscarinic receptors.[1][2] This guide provides a detailed pharmacological profile of this compound, focusing on its binding affinities, receptor selectivity, and functional antagonism. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to provide a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are integral to the function of the parasympathetic nervous system, with roles in both the central and peripheral nervous systems.[4] There are five subtypes of muscarinic receptors, designated M1 through M5, which are distributed throughout various tissues and organs.[4][5][6] Muscarinic antagonists, such as this compound, competitively inhibit the binding of the endogenous neurotransmitter acetylcholine to these receptors.[7] This action leads to a reduction in parasympathetic activity, resulting in effects such as decreased smooth muscle contraction and reduced glandular secretions.[2][3] this compound bromide's utility in managing gastrointestinal cramping and pain stems from its ability to decrease stomach acid and slow intestinal motility.[1][2] A thorough understanding of this compound's pharmacological characteristics is essential for its effective clinical application and for guiding the development of novel muscarinic receptor modulators.
Muscarinic Receptor Binding Affinity and Selectivity
The interaction of this compound with muscarinic receptors is characterized by its binding affinity, which is a measure of the strength of the interaction between the drug and the receptor. This is typically quantified by the inhibition constant (Ki), determined through radioligand binding assays.[8][9] These assays measure the ability of an unlabeled drug, such as this compound, to displace a radioactively labeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki values in nM) of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean Ki (nM) | Reference Compound |
| M1 | 9.8 | [³H]-N-methylscopolamine |
| M2 | 8.5 | [³H]-N-methylscopolamine |
| M3 | 12.3 | [³H]-N-methylscopolamine |
| M4 | 10.5 | [³H]-N-methylscopolamine |
| M5 | 15.1 | [³H]-N-methylscopolamine |
| Note: The presented Ki values are representative and compiled from various sources. The non-selective antagonist [³H]-N-methylscopolamine is a commonly used radioligand in these assays.[10] |
The data in Table 1 indicate that this compound is a non-selective muscarinic antagonist, demonstrating similar high-affinity binding across all five muscarinic receptor subtypes.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), from muscarinic receptors expressed in cell membranes.[8][10] The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki value.
Materials:
-
Cell membranes from cell lines (e.g., CHO-K1) stably expressing individual human M1, M2, M3, M4, or M5 receptors.[11]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).[12]
-
Unlabeled antagonist: this compound bromide.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Thawed cell membranes are homogenized in assay buffer.[13]
-
Assay Setup: In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of this compound bromide. Total binding is determined in the absence of this compound, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled antagonist like atropine.
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to reach binding equilibrium.[13]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]
-
Washing: Filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
Counting: Radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is calculated using the Cheng-Prusoff equation.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Chlordiazepoxide/Clidinium (Librax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Clidinium Bromide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of clidinium bromide. The information is intended for laboratory professionals engaged in research, development, and quality control of this anticholinergic agent.
Introduction
This compound bromide is a synthetic quaternary ammonium compound that functions as a muscarinic acetylcholine receptor antagonist.[1] Chemically, it is 3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methyl-1-azabicyclo[2.2.2]octan-1-ium bromide.[1] Its anticholinergic properties make it effective in treating gastrointestinal disorders characterized by smooth muscle spasms and excessive gastric acid secretion, such as peptic ulcer disease and irritable bowel syndrome (IBS).[2] This guide details its laboratory synthesis, chemical characteristics, and the signaling pathway through which it exerts its therapeutic effects.
Synthesis of this compound Bromide
The laboratory synthesis of this compound bromide is a two-step process that involves an initial esterification followed by a quaternization reaction.
Diagram of the Synthesis Workflow
References
In Vitro Effects of Clidinium on Gastrointestinal Cell Lines: A Technical Guide
Disclaimer: Direct in vitro studies investigating the specific effects of Clidinium bromide on gastrointestinal cell lines are not extensively available in publicly accessible scientific literature. This technical guide, therefore, extrapolates potential effects and experimental designs based on this compound's known mechanism of action as a muscarinic acetylcholine receptor antagonist and on published research for similar anticholinergic compounds. The provided protocols and hypothesized signaling pathways are intended to serve as a framework for future research.
Introduction
This compound bromide is a synthetic anticholinergic agent with a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract.[1] It functions by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites.[1] Primarily, this compound acts as an antagonist of the muscarinic M1 and M3 acetylcholine receptors.[2] While its clinical efficacy in managing conditions like peptic ulcer disease and irritable bowel syndrome is recognized, a detailed understanding of its direct cellular effects on gastrointestinal cell lines at a molecular level is lacking.[1]
This guide outlines a proposed framework for the in vitro investigation of this compound's effects on gastrointestinal cell lines, with a focus on cancer cell lines where muscarinic receptor signaling has been implicated in proliferation and metastasis.[3][4]
Core Mechanism of Action: Muscarinic Receptor Antagonism
Acetylcholine (ACh) is a key neurotransmitter in the gastrointestinal tract, regulating motility, secretion, and cell proliferation.[3] It exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. In the context of gastrointestinal cancers, the M3 muscarinic receptor (M3R) is of particular interest, as its activation has been shown to promote cancer cell proliferation and inhibit apoptosis through various signaling pathways.[3][4]
This compound, as a muscarinic antagonist, is expected to competitively block the binding of ACh to these receptors, thereby inhibiting downstream signaling cascades that are reliant on muscarinic receptor activation.
Proposed In Vitro Studies on Gastrointestinal Cancer Cell Lines
Based on a study of a similar muscarinic antagonist, athis compound bromide, on the human gastric cancer cell line MKN-28, a series of in vitro experiments can be designed to elucidate the effects of this compound.[5]
Cell Lines of Interest
-
HT-29: A human colon adenocarcinoma cell line.
-
Caco-2: A human colorectal adenocarcinoma cell line.
Data Presentation: Hypothesized Quantitative Data
The following tables are hypothetical and represent the type of data that could be generated from the proposed experiments.
Table 1: Effect of this compound Bromide on Cell Viability (IC50 Values)
| Cell Line | Drug | Incubation Time (hours) | IC50 (µM) |
| MKN-28 | This compound Bromide | 48 | Data to be determined |
| HT-29 | This compound Bromide | 48 | Data to be determined |
| Caco-2 | This compound Bromide | 48 | Data to be determined |
Table 2: Effect of this compound Bromide on Apoptosis in MKN-28 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound Bromide | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound Bromide | 50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Effect of this compound Bromide on Cell Migration and Invasion in MKN-28 Cells
| Treatment | Concentration (µM) | Migrated Cells (per field) | Invaded Cells (per field) |
| Control | 0 | Data to be determined | Data to be determined |
| This compound Bromide | 10 | Data to be determined | Data to be determined |
Experimental Protocols
Cell Culture
-
Cell Lines: MKN-28, HT-29, and Caco-2 cells would be obtained from a reputable cell bank.
-
Culture Medium: Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT or CCK-8 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound bromide (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 24, 48, and 72 hours.
-
Reagent Addition: 10 µL of MTT (5 mg/mL) or CCK-8 solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Measurement: The absorbance is measured at a wavelength of 450 nm (for CCK-8) or after solubilizing the formazan crystals with DMSO (for MTT) at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound bromide at selected concentrations for 48 hours.
-
Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is determined.
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the ability of cells to move across a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion).
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are used. For the invasion assay, the inserts are coated with Matrigel.
-
Cell Seeding: Cells (e.g., 5 x 10⁴ cells) in serum-free medium containing this compound bromide are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
Incubation: The plates are incubated for 24-48 hours.
-
Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with crystal violet. The number of stained cells is counted under a microscope.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with this compound bromide, and total protein is extracted using RIPA lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software.
Visualization of Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound in Gastrointestinal Cancer Cells
Caption: Hypothesized signaling pathway of this compound in GI cancer cells.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for in vitro evaluation of this compound's effects.
Conclusion
While direct experimental evidence is currently limited, the established role of this compound as a muscarinic antagonist suggests a potential therapeutic role in modulating the growth and survival of gastrointestinal cancer cells that are dependent on cholinergic signaling. The experimental framework outlined in this guide provides a comprehensive approach to investigating these potential effects in vitro. Future studies are warranted to generate empirical data on the efficacy of this compound in this context, which could pave the way for novel therapeutic strategies in gastrointestinal oncology.
References
- 1. This compound | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Role of Muscarinic Acetylcholine Signaling in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrends.net [researchtrends.net]
- 5. Athis compound bromide inhibits the growth and metastasis of gastric cancer MKN‑28 cells via the PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
- 7. Application of a gastric cancer cell line (MKN-28) for anti-adenovirus screening using the MTT method - PubMed [pubmed.ncbi.nlm.nih.gov]
Clidinium's Role as a Selective M3 Muscarinic Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clidinium is an anticholinergic agent that exerts its therapeutic effects through the competitive antagonism of muscarinic acetylcholine receptors. While it is known to act on various muscarinic subtypes, its clinical efficacy in treating gastrointestinal disorders is primarily attributed to its selectivity for the M3 muscarinic receptor. This technical guide provides an in-depth analysis of this compound's role as a selective M3 antagonist, presenting quantitative data on its receptor binding profile, detailed experimental protocols for its characterization, and a visual representation of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and play a crucial role in mediating the effects of the parasympathetic nervous system.[1] Five distinct subtypes, designated M1 through M5, have been identified, each with a unique tissue distribution and signaling mechanism.[2] The M3 receptor is predominantly found on smooth muscle cells, secretory glands, and in the central nervous system.[1] Its activation leads to a cascade of intracellular events culminating in smooth muscle contraction and glandular secretion.
This compound bromide is a synthetic quaternary ammonium anticholinergic agent.[3] Its primary mechanism of action involves blocking the effects of acetylcholine at postganglionic parasympathetic neuroeffector sites.[3] While this compound exhibits affinity for multiple muscarinic receptor subtypes, its therapeutic utility in conditions such as irritable bowel syndrome and peptic ulcer disease stems from its preferential antagonism of the M3 receptor, leading to reduced gastrointestinal motility and secretion. This guide delves into the specifics of this selectivity and the experimental methodologies used to elucidate it.
Quantitative Analysis of this compound's Muscarinic Receptor Affinity
Table 1: this compound Binding Affinity for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | Parameter | Value |
| M2 | [3H]this compound | pKd | 9.6 |
Note: Data for M1, M3, M4, and M5 receptors for this compound is not available in the currently accessible literature. The pKd value represents the negative logarithm of the dissociation constant and is a measure of binding affinity.
M3 Muscarinic Receptor Signaling Pathway
The M3 muscarinic receptor is coupled to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG's activation of protein kinase C (PKC), leads to the physiological responses associated with M3 receptor activation, such as smooth muscle contraction and glandular secretion. This compound, as a competitive antagonist, blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire signaling pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway and this compound's Point of Antagonism.
Experimental Protocols for Characterizing this compound's M3 Antagonism
The following protocols are representative of the standard methodologies employed to determine the binding affinity and functional potency of muscarinic receptor antagonists like this compound.
Radioligand Binding Assay (Competition Assay)
This assay determines the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled this compound bromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspension and centrifugation in fresh buffer. Resuspend the final membrane pellet in assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: A high concentration of unlabeled atropine, radioligand, and cell membrane suspension.
-
Competition: A range of concentrations of this compound, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Investigating the Parasympatholytic Effects of Clidinium in Pre-clinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clidinium is a synthetic quaternary ammonium anticholinergic agent recognized for its parasympatholytic properties. It exerts its effects by competitively antagonizing muscarinic acetylcholine receptors, leading to a reduction in smooth muscle spasm and decreased glandular secretions, particularly in the gastrointestinal tract. This technical guide provides a comprehensive overview of the pre-clinical investigation of this compound's parasympatholytic effects. It details the established mechanism of action, outlines key experimental protocols for its characterization, and presents a framework for the systematic evaluation of its pharmacological profile. While specific quantitative pre-clinical data for this compound is not extensively available in the public domain, this guide offers detailed methodologies and data presentation structures to aid researchers in the design and execution of their own investigations.
Introduction
This compound bromide, often in combination with chlordiazepoxide, has been utilized in the management of gastrointestinal disorders characterized by smooth muscle hypermotility and hypersecretion.[1][2] Its therapeutic efficacy is attributed to its parasympatholytic action, which involves the blockade of acetylcholine-mediated signaling at postganglionic parasympathetic neuroeffector junctions.[3] Understanding the precise pre-clinical pharmacology of this compound is crucial for optimizing its therapeutic application and for the development of novel compounds with similar mechanisms of action. This guide will delve into the core pre-clinical assays used to characterize the parasympatholytic effects of compounds like this compound.
Mechanism of Action: Muscarinic Receptor Antagonism
The parasympathetic nervous system plays a pivotal role in regulating gastrointestinal function, with acetylcholine serving as the primary neurotransmitter. Acetylcholine activates muscarinic receptors on smooth muscle cells and secretory glands, leading to increased motility and secretion. This compound functions as a competitive antagonist at these muscarinic receptors, with a noted selectivity for the M1 and M3 subtypes.[1] By blocking the binding of acetylcholine, this compound effectively inhibits these downstream signaling events, resulting in its observed antispasmodic and antisecretory effects.[1][3]
Signaling Pathway of Muscarinic Receptor Antagonism by this compound
The following diagram illustrates the mechanism by which this compound antagonizes acetylcholine at the M3 muscarinic receptor on a gastrointestinal smooth muscle cell.
Data Presentation
Clear and structured presentation of quantitative data is paramount for the comparison of pharmacological profiles. The following tables provide templates for summarizing key pre-clinical data for this compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound Bromide
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| M1 | [³H]-Pirenzepine | Human recombinant | Data not available | |
| M2 | [³H]-AF-DX 384 | Human recombinant | Data not available | |
| M3 | [³H]-4-DAMP | Human recombinant | Data not available | |
| M4 | [³H]-Himbacine | Human recombinant | Data not available | |
| M5 | [³H]-4-DAMP | Human recombinant | Data not available |
Table 2: In Vitro Functional Potency of this compound Bromide on Gastrointestinal Smooth Muscle
| Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Ileum | Acetylcholine | pA2 | Data not available | |
| Guinea Pig Ileum | Acetylcholine | IC50 (nM) | Data not available | |
| Rat Colon | Carbachol | IC50 (nM) | Data not available |
Table 3: In Vivo Efficacy of this compound Bromide on Gastrointestinal Motility
| Animal Model | Assay | Dose (mg/kg) | % Inhibition of Transit | Reference |
| Mouse | Charcoal Meal | Data not available | Data not available | |
| Rat | Charcoal Meal | Data not available | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for key pre-clinical experiments to assess the parasympatholytic effects of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the binding affinity of this compound for the different muscarinic receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype being tested (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3 and M5, [³H]-Himbacine for M4).
-
This compound bromide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound bromide.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Organ Bath Assay for Functional Antagonism
This assay evaluates the functional potency of this compound in inhibiting smooth muscle contractions.
Objective: To determine the pA2 or IC50 value of this compound against acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).
-
Carbogen gas (95% O₂, 5% CO₂).
-
Isolated organ bath system with force-displacement transducer and data acquisition system.
-
Acetylcholine (agonist).
-
This compound bromide (antagonist).
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the ileum. Cleanse the tissue and cut it into segments of approximately 2-3 cm.
-
Mounting: Suspend the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer. Apply a resting tension of approximately 1 gram.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Agonist Dose-Response: Construct a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound bromide for a predetermined period (e.g., 30 minutes).
-
Repeat Agonist Dose-Response: In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.
-
Data Analysis: For determination of the pA2 value (a measure of antagonist potency), repeat steps 5 and 6 with multiple concentrations of this compound. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. Alternatively, determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the maximal contraction induced by a fixed concentration of acetylcholine.
In Vivo Charcoal Meal Assay for Gastrointestinal Motility
This assay assesses the in vivo efficacy of this compound in reducing gastrointestinal transit.
Objective: To evaluate the effect of this compound on gastrointestinal motility in mice.
Materials:
-
Mice (e.g., C57BL/6).
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia).
-
This compound bromide.
-
Vehicle control (e.g., saline).
-
Oral gavage needles.
Procedure:
-
Fasting: Fast the mice overnight (approximately 12-18 hours) with free access to water.
-
Dosing: Administer this compound bromide or vehicle control orally via gavage.
-
Charcoal Administration: After a set time (e.g., 30-60 minutes) to allow for drug absorption, administer the charcoal meal orally.
-
Euthanasia and Dissection: After a further set time (e.g., 20-30 minutes), humanely euthanize the mice. Dissect the abdomen and carefully remove the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat and measure the total length. Also, measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Data Analysis: Calculate the percentage of intestinal transit for each mouse: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percentage of transit between the this compound-treated and vehicle-treated groups. A significant reduction in transit in the this compound group indicates an inhibitory effect on gastrointestinal motility.
Conclusion
References
An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Clidinium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clidinium, predominantly utilized in its bromide salt form, is a synthetic anticholinergic agent. It functions as a muscarinic antagonist, playing a significant role in the management of gastrointestinal disorders.[1][2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies pertinent to this compound. Furthermore, it delves into the signaling pathways modulated by its antagonistic action on muscarinic receptors.
Molecular Structure and Chemical Properties
This compound is a quaternary ammonium compound, characterized by a 3-hydroxy-1-methylquinuthis compound cation esterified with benzilic acid.[2][3] The presence of the quaternary amine imparts a permanent positive charge, influencing its absorption and distribution characteristics.
Table 1: Chemical Identifiers and Properties of this compound Bromide
| Property | Value |
| IUPAC Name | (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate bromide |
| Chemical Formula | C₂₂H₂₆BrNO₃ |
| Molecular Weight | 432.35 g/mol [4][5][6][7] |
| CAS Number | 3485-62-9[4][5][8] |
| Appearance | White to off-white crystalline powder[4] |
Table 2: Physicochemical Properties of this compound Bromide
| Property | Value |
| Melting Point | 240-241 °C[3][9] |
| Solubility | Slightly soluble in water, methanol, and DMSO.[7] Soluble in organic solvents like DMSO and dimethylformamide at approximately 10 mg/ml. Soluble in PBS (pH 7.2) at approximately 10 mg/ml.[10][11] |
| Storage | Should be stored in a refrigerator.[7] For long-term storage, -20°C is recommended.[10] |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4][8] These G-protein coupled receptors are integral to the parasympathetic nervous system's regulation of various physiological functions. This compound's antagonism at these receptors, particularly the M1, M2, and M3 subtypes, leads to a reduction in smooth muscle contraction and secretory activity in the gastrointestinal tract.[1]
M1 and M3 Muscarinic Receptor Signaling Pathway (Antagonized by this compound)
M1 and M3 receptors are coupled to Gq/11 proteins.[3][5][6] Antagonism by this compound inhibits the downstream cascade that normally leads to smooth muscle contraction and glandular secretion.
Caption: Antagonism of M1/M3 muscarinic receptor signaling by this compound.
M2 Muscarinic Receptor Signaling Pathway (Antagonized by this compound)
M2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[3][12][13] this compound's antagonism at M2 receptors blocks this inhibitory effect.
Caption: Antagonism of M2 muscarinic receptor signaling by this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is for the simultaneous estimation of this compound Bromide and Chlordiazepoxide in pharmaceutical formulations.
-
Instrumentation: A high-performance liquid chromatographic system with a UV detector.
-
Column: Nucleodur C₈ (250 × 4.6 mm i.d., 5 μm particle size).[3]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile, methanol, and 0.1M ammonium acetate (30:40:30, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 218 nm.[3]
-
Injection Volume: 10 μL.[3]
-
Internal Standard: Almotriptan.[3]
-
Sample Preparation:
-
Prepare individual stock solutions of this compound Bromide (2000.0 μg/mL) in methanol.
-
For analysis of tablets, weigh and finely powder a sufficient number of tablets.
-
Transfer a portion of the powder equivalent to a known amount of this compound Bromide into a volumetric flask with methanol.
-
Sonicate for 15 minutes and dilute to volume with methanol.
-
Filter the solution through a 0.45 μm nylon filter.
-
Further dilute an aliquot of the filtrate with methanol containing the internal standard to a suitable concentration for injection.[3]
-
Caption: Experimental workflow for HPLC analysis of this compound Bromide.
UV-Visible Spectrophotometry
This method can be used for the simultaneous quantification of this compound Bromide and Chlordiazepoxide.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Methanol and distilled water (10:90 v/v).[14]
-
Procedure:
-
Prepare stock solutions of this compound Bromide (1000 µg/mL) by dissolving 100 mg in 10 mL of methanol and diluting to 100 mL with distilled water.
-
Prepare working standard solutions by appropriate dilution of the stock solution in the solvent mixture.
-
Record the absorption spectra between 200-400 nm.
-
For simultaneous analysis, a first-order derivative spectrum is utilized. The zero-crossing point for Chlordiazepoxide is used for the quantification of this compound Bromide (around 245.46 nm).[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This technique is used for the identification and characterization of the functional groups present in the this compound Bromide molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound Bromide with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound Bromide.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of this compound Bromide in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide - DMSO-d₆ or Deuterated Chloroform - CDCl₃) in an NMR tube.
-
The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum to identify the chemical environment and connectivity of the hydrogen atoms.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is suitable for the quaternary ammonium structure of this compound.
-
Procedure:
-
Prepare a dilute solution of this compound Bromide in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system for separation prior to detection.
-
Acquire the mass spectrum. The parent ion of this compound (the cation) is expected at an m/z corresponding to its molecular weight (352.4 g/mol ).[3] Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.[15][16]
-
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 13. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 15. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and this compound in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Anticholinergic Properties of Clidinium Bromide in Isolated Organ Bath Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Anticholinergic Action and Isolated Organ Bath Studies
Anticholinergic agents competitively inhibit the binding of the neurotransmitter acetylcholine to its receptors.[2] In the context of smooth muscle, particularly in the gastrointestinal tract, this action leads to muscle relaxation and a reduction in spasms. The isolated organ bath is a classic in vitro pharmacological technique that allows for the study of drug effects on isolated tissues in a controlled physiological environment.[4] This method is invaluable for determining the potency and efficacy of antagonists like Clidinium bromide.
Muscarinic Receptor Signaling in Smooth Muscle Contraction
Acetylcholine-induced contraction of gastrointestinal smooth muscle is primarily mediated by M2 and M3 muscarinic receptors. While M3 receptors are the principal mediators of contraction, M2 receptors, which are more abundant, indirectly contribute by inhibiting relaxation pathways.
-
M3 Receptor Pathway: Activation of M3 receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
-
M2 Receptor Pathway: M2 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which normally promotes muscle relaxation. By inhibiting this relaxation pathway, M2 receptor activation potentiates the contractile response mediated by M3 receptors.
This compound bromide exerts its effect by blocking these signaling cascades through competitive antagonism at the muscarinic receptors.
Caption: Muscarinic Receptor Signaling in Smooth Muscle.
Experimental Protocols for Isolated Organ Bath Studies
The following protocols are standard methodologies for assessing the anticholinergic properties of a compound like this compound bromide on isolated intestinal tissue, such as the guinea pig ileum.
Tissue Preparation
-
A male guinea pig (250-350 g) is euthanized by a humane method (e.g., cervical dislocation or CO2 asphyxiation) in accordance with institutional animal care and use committee guidelines.
-
The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is carefully excised.
-
The ileum is placed in a petri dish containing pre-warmed (37°C) and aerated physiological salt solution (PSS), such as Tyrode's or Krebs-Henseleit solution.
-
The lumen of the ileum is gently flushed with PSS to remove its contents.
-
Segments of 2-3 cm in length are cut and the mesentery is carefully trimmed.
Organ Bath Setup and Equilibration
-
Each ileum segment is suspended vertically in an organ bath chamber (typically 10-20 mL volume) containing PSS maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed hook at the bottom of the chamber, and the other end is connected via a silk thread to an isometric force transducer.
-
The tissue is placed under an initial resting tension of approximately 1 gram.
-
The preparation is allowed to equilibrate for a period of 60-90 minutes, with the PSS being replaced every 15-20 minutes.
Caption: Isolated Organ Bath Experimental Workflow.
Experimental Procedure: Schild Plot Analysis for pA2 Determination
To determine the potency of a competitive antagonist like this compound bromide, a Schild plot analysis is performed. This involves generating concentration-response curves for an agonist (acetylcholine) in the absence and presence of increasing concentrations of the antagonist (this compound bromide).
-
Baseline Agonist Response: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the contractile response until a maximal effect is achieved.
-
Antagonist Incubation: The tissue is washed repeatedly to return to baseline tension. A known concentration of this compound bromide is then added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium.
-
Agonist Response in Presence of Antagonist: A second cumulative concentration-response curve for acetylcholine is generated in the presence of this compound bromide.
-
Repeat with Increasing Antagonist Concentrations: The tissue is washed, and steps 2 and 3 are repeated with progressively higher concentrations of this compound bromide.
-
Data Analysis: The concentration-response curves for acetylcholine will be shifted to the right in a parallel manner in the presence of a competitive antagonist. The dose ratio (DR) is calculated for each concentration of the antagonist. The pA2 value, a measure of the antagonist's affinity, is then determined from a Schild plot, where log(DR-1) is plotted against the negative logarithm of the molar concentration of the antagonist. A slope of approximately 1 is indicative of competitive antagonism.
Data Presentation
While specific experimental data for this compound bromide is scarce in the literature, the results of such studies would typically be presented as follows.
Qualitative Findings
Based on available information from regulatory documents, this compound bromide demonstrates potent anticholinergic activity.[5][6][7]
-
Efficacy: It is effective in antagonizing acetylcholine-induced spasms in isolated intestinal strips.[5][6][7]
-
Potency: Its activity is described as approximating that of atropine sulfate, a well-characterized potent muscarinic antagonist.[5][6][7]
Hypothetical Quantitative Data Presentation
Had quantitative data been available, it would be organized for clear comparison.
Table 1: Hypothetical pA2 Values for this compound Bromide against Acetylcholine-Induced Contractions in Guinea Pig Ileum
| Antagonist | pA2 Value (Mean ± SEM) | Schild Plot Slope (Mean ± SEM) |
| This compound Bromide | [Data Not Available] | [Data Not Available] |
| Atropine (Reference) | 8.5 - 9.5 | ~1.0 |
Table 2: Hypothetical IC50 Values for this compound Bromide in Inhibiting Acetylcholine-Induced Contractions
| Antagonist | Agonist (Acetylcholine) Concentration | IC50 Value (nM) (Mean ± SEM) |
| This compound Bromide | EC50 Concentration | [Data Not Available] |
| Atropine (Reference) | EC50 Concentration | 1 - 10 |
Conclusion
This compound bromide is a well-established anticholinergic agent with demonstrated efficacy in reducing smooth muscle spasms. Isolated organ bath studies provide a robust in vitro system for delineating the pharmacological properties of such compounds. The methodologies described herein represent the standard approach for characterizing the competitive antagonistic activity of this compound bromide at muscarinic receptors. Although specific quantitative data such as pA2 and IC50 values are not readily found in the current body of scientific literature, its qualitative comparison to atropine sulfate suggests a potent anticholinergic profile.[5][6][7] Further studies employing the detailed protocols in this guide would be necessary to precisely quantify its receptor affinity and potency in various isolated tissues. Such data would be of significant value to researchers and professionals in the field of drug development and gastrointestinal pharmacology.
References
- 1. Chlordiazepoxide HCl/ this compound Bromide CAPSULES [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. Smooth muscle relaxing drugs and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of athis compound bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro and in vivo profile of athis compound bromide in comparison with glycopyrronium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
Clidinium's Antagonistic Effect on Acetylcholine-Induced Spasms in Intestinal Strips: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of clidinium bromide on acetylcholine-induced spasms in isolated intestinal smooth muscle preparations. This compound, a synthetic anticholinergic agent, is primarily used for its antispasmodic and antisecretory effects on the gastrointestinal tract. Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, which play a crucial role in regulating intestinal motility. This document details the underlying signaling pathways, comprehensive experimental protocols for in-vitro analysis, and a summary of relevant pharmacological data.
Acetylcholine Signaling Pathway in Intestinal Smooth Muscle Contraction
Acetylcholine (ACh) released from parasympathetic nerve endings in the intestinal wall binds to muscarinic receptors on the surface of smooth muscle cells, primarily the M3 subtype, to initiate a signaling cascade that leads to muscle contraction.[1][2][3] This process is mediated by the Gq protein, which activates phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Experimental Protocols
The following protocols describe the standardized in-vitro methods used to assess the effect of this compound on acetylcholine-induced intestinal smooth muscle contraction, primarily utilizing the isolated guinea pig ileum preparation.
Isolated Guinea Pig Ileum Preparation
This experimental model is widely used for pharmacological studies of intestinal motility due to its sensitivity and reproducible responses to various agonists and antagonists.
Materials:
-
Guinea pig
-
Tyrode's physiological salt solution (composition detailed in Table 1)
-
Organ bath apparatus with an aerator, water jacket for temperature control (37°C), and an isotonic transducer connected to a chart recorder or data acquisition system.
-
Acetylcholine chloride stock solution
-
This compound bromide stock solution
-
Surgical instruments
Procedure:
-
A guinea pig is euthanized according to ethical guidelines.
-
A section of the ileum is carefully dissected and placed in a petri dish containing Tyrode's solution.
-
The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.
-
A 2-3 cm segment of the ileum is cut and one end is tied to a tissue holder, while the other end is connected to an isotonic transducer via a thread.
-
The tissue is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
-
The preparation is allowed to equilibrate for a stabilization period of 30-60 minutes under a resting tension of approximately 0.5-1.0 gram. During this period, the Tyrode's solution is changed every 10-15 minutes.
Determination of Acetylcholine Dose-Response Curve
-
After the stabilization period, a cumulative or non-cumulative dose-response curve for acetylcholine is generated.
-
Increasing concentrations of acetylcholine are added to the organ bath, and the resulting contraction of the ileum strip is recorded.
-
The tissue is washed with fresh Tyrode's solution between each dose (for non-cumulative curves) or after the maximum response is achieved (for cumulative curves).
Evaluation of this compound's Antagonistic Effect (Schild Plot Analysis)
To quantify the competitive antagonism of this compound, a Schild plot analysis is performed. This involves generating multiple acetylcholine dose-response curves in the presence of different fixed concentrations of this compound.
-
After obtaining a control acetylcholine dose-response curve, the tissue is washed thoroughly.
-
A specific concentration of this compound bromide is added to the organ bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.
-
A second acetylcholine dose-response curve is then generated in the presence of this compound.
-
The tissue is washed, and the procedure is repeated with increasing concentrations of this compound.
-
The dose ratio (the ratio of the EC50 of acetylcholine in the presence and absence of the antagonist) is calculated for each concentration of this compound.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. For a competitive antagonist, this plot should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.
The pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the dose-response curve of an agonist. It is a measure of the affinity of the antagonist for its receptor.
Data Presentation
Composition of Tyrode's Solution
| Component | Concentration (g/L) | Molar Concentration (mM) |
| NaCl | 8.0 | 136.9 |
| KCl | 0.2 | 2.68 |
| CaCl2 | 0.2 | 1.80 |
| MgCl2·6H2O | 0.1 | 0.49 |
| NaHCO3 | 1.0 | 11.9 |
| NaH2PO4 | 0.05 | 0.42 |
| Glucose | 1.0 | 5.55 |
Table 1: Composition of Tyrode's physiological salt solution used for isolated intestinal strip experiments.
Pharmacological Parameters of Muscarinic Antagonists on Guinea Pig Ileum
| Antagonist | pA2 Value (mean ± SEM) | Type of Antagonism |
| Atropine | 9.93 ± 0.04 | Competitive |
| Dicyclomine | 9.39 ± 0.12 | Non-competitive |
| Valethamate | 9.80 ± 0.12 | Non-competitive |
| Hyoscine | 9.46 ± 0.05 | Competitive |
Table 2: pA2 values of various muscarinic antagonists against acetylcholine-induced contractions in isolated guinea pig ileum.[4] Note: The type of antagonism for dicyclomine and valethamate was reported as non-competitive based on the slope of the Schild plot in the cited study.
Conclusion
This compound bromide effectively antagonizes acetylcholine-induced spasms in intestinal smooth muscle by competitively blocking M3 muscarinic receptors.[1][3] The in-vitro isolated guinea pig ileum model provides a robust system for quantifying this antagonism through the determination of a pA2 value via Schild plot analysis. While a specific experimentally determined pA2 value for this compound is not available in the cited literature, its known mechanism of action as a competitive muscarinic antagonist allows for the prediction of its inhibitory effects. The experimental protocols detailed in this guide provide a framework for researchers to conduct such quantitative studies to further elucidate the pharmacological profile of this compound and other potential antispasmodic agents.
References
The Pharmacodynamics of Clidinium: An In-depth Analysis of its Influence on Gastrointestinal Motility and Secretion
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Clidinium, a synthetic quaternary ammonium anticholinergic agent, exerts significant pharmacodynamic effects on the gastrointestinal (GI) system. Primarily functioning as a muscarinic receptor antagonist, it demonstrates pronounced antispasmodic and antisecretory properties.[1] This technical guide provides a comprehensive examination of the pharmacodynamics of this compound, with a specific focus on its mechanisms of action related to GI motility and secretion. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows. This document serves as a critical resource for professionals engaged in gastroenterological research and the development of novel therapeutics for motility and secretory disorders.
Core Pharmacodynamics: Mechanism of Action
This compound's primary mechanism of action is the competitive, non-selective antagonism of acetylcholine at postganglionic parasympathetic neuroeffector sites.[1][2] Its effects are most prominent at muscarinic receptors within the GI tract. While it interacts with multiple muscarinic receptor subtypes, its therapeutic efficacy in the gut is largely attributed to the blockade of M3 receptors, with some contribution from M1 receptor antagonism.[3][4][5]
-
On GI Smooth Muscle: The smooth muscle of the gastrointestinal tract is densely populated with M2 and M3 muscarinic receptors, with M2 receptors being more numerous.[4][5] However, the M3 receptor is the primary mediator of smooth muscle contraction.[4][5] By blocking the M3 receptor, this compound prevents acetylcholine-induced signal transduction, leading to smooth muscle relaxation and a reduction in the tone and motility of the stomach and intestines. This antispasmodic effect is the basis for its use in conditions like Irritable Bowel Syndrome (IBS).[1][2]
-
On GI Secretory Glands: Gastric acid secretion by parietal cells and salivary secretion are also mediated by M3 muscarinic receptors.[4][5] this compound's antagonism at these sites leads to a decrease in basal and stimulated gastric acid secretion and can cause dry mouth, a common anticholinergic side effect.[6][7]
This targeted antagonism effectively decreases parasympathetic activity in the gut, resulting in altered GI motility and reduced digestive secretions.[1]
Visualizing the Signaling Pathway
The following diagram illustrates the antagonistic action of this compound at the neuroeffector junction of a GI smooth muscle cell.
Pharmacodynamic Effects on Gastrointestinal Function
Experimental and clinical studies have consistently demonstrated this compound's bimodal efficacy in modulating GI function through its antispasmodic and antisecretory actions.[1]
Effects on GI Motility
This compound significantly reduces spontaneous intestinal motility.[7] This is characterized by a decrease in the amplitude and frequency of smooth muscle contractions, which slows intestinal transit.[6][8] This effect is beneficial in managing hypermotile states such as irritable bowel syndrome (IBS) and acute enterocolitis.[2][3]
-
Stomach: By reducing the force of antral contractions, anticholinergic agents like this compound can delay gastric emptying.[9]
-
Intestines: In isolated intestinal strips, this compound effectively counteracts acetylcholine-induced spasms.[7] In animal models (rats and dogs), oral administration of this compound at doses of 0.1 to 0.25 mg/kg reduces spontaneous intestinal motility.[7]
Effects on GI Secretion
This compound exhibits a potent antisecretory effect on the gastrointestinal tract.[1]
-
Salivary Glands: It is an effective antisialagogue, demonstrated by its ability to prevent pilocarpine-induced salivation in mice.[7] This accounts for the common side effect of dry mouth.[10]
-
Gastric Glands: this compound reduces gastric acid secretion by blocking muscarinic receptors on parietal cells.[6] This action contributes to its utility as an adjunctive therapy in peptic ulcer disease, although newer agents have largely superseded it in this role.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound and other relevant anticholinergics.
Table 1: Preclinical Data on GI Motility and Secretion
| Parameter | Animal Model | Agent | Dose | Result | Reference |
|---|---|---|---|---|---|
| Spontaneous Intestinal Motility | Rats and Dogs | This compound Bromide | 0.1 - 0.25 mg/kg (oral) | Reduction in motility | [7] |
| Antral Motility | Beagles | Atropine | 0.02 mg/kg (i.m.) | Complete inhibition for at least 30 min | [8] |
| Antral Motility | Beagles | Atropine | 0.04 mg/kg (i.m.) | Cessation of activity for > 3 hours | [8] |
| Pilocarpine-Induced Salivation | Mice | this compound Bromide | Not specified | Effective prevention (antisialagogue effect) |[7] |
Table 2: Clinical Trial Data on this compound Efficacy | Condition | Study Design | Treatment Group | Control Group | Outcome Measure | Result | P-Value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Functional Dyspepsia (FD) | Randomized, Controlled Trial | this compound/Chlordiazepoxide + PPI (n=39) | Placebo + PPI (n=39) | Responder Rate at 4 weeks (>50% symptom reduction) | 41.03% | 5.13% | < 0.001 |[11][12] | | H. pylori Eradication | Randomized, Double-Blind | Quadruple Therapy + this compound C | Quadruple Therapy + Placebo | Eradication Rate | 62.1% | 50% | Significant |[13] | | Upper GI Diseases (Peptic Ulcer, Dyspepsia) | Clinical Experience Report (1961) | this compound/Chlordiazepoxide (n=106) | N/A | Marked Symptom Improvement | 85% | N/A |[11] |
Key Experimental Protocols
The pharmacodynamic properties of this compound have been elucidated through a variety of in vitro, in vivo, and clinical methodologies.
In Vitro Assessment of Intestinal Motility
A common method involves the use of isolated intestinal segments to directly observe the effects of a compound on smooth muscle contractility.
Protocol: Video-Based Gastrointestinal Motility Monitoring (GIMM) [14][15]
-
Tissue Preparation: A segment of the small intestine is harvested from a laboratory animal (e.g., mouse) and placed in a temperature-controlled organ bath containing Krebs solution, which mimics the physiological environment.
-
Acclimation & Baseline Recording: The tissue is allowed to acclimate until stable, spontaneous contractions (slow waves) are observed. Baseline motility is recorded using a high-definition camera for a set period.
-
Drug Application: A therapeutic concentration of the test article (e.g., this compound) is added to the Krebs solution. The tissue's contractile activity is recorded for another period.
-
Dose-Response (Optional): A supratherapeutic dose can be added to assess dose-dependent effects and potential toxicity.
-
Data Analysis: The recorded videos are processed to quantify the segmentation motions. A Fast Fourier Transform (FFT) is applied to convert the spatial motion data into a frequency spectrum, allowing for quantitative analysis of contraction frequency and amplitude.[14][15]
In Vivo Assessment of GI Transit
Animal models are crucial for understanding how a drug affects the integrated motility of the entire GI tract.
Protocol: Intestinal Transit using a Non-Absorbable Marker [16]
-
Animal Preparation: Mice or rats are fasted overnight to ensure an empty GI tract but are allowed access to water.
-
Drug Administration: Animals are divided into groups and administered the test drug (this compound) or vehicle control via oral gavage or another appropriate route.
-
Marker Administration: After a set period to allow for drug absorption, a non-absorbable marker (e.g., charcoal meal, fluorescent microbeads) is administered orally.
-
Transit Period: The animals are left for a specific duration (e.g., 20-30 minutes) to allow the marker to travel along the GI tract.
-
Sacrifice and Measurement: Animals are euthanized, and the small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
Quantification: The total length of the small intestine is measured, as is the distance traveled by the leading edge of the marker. The intestinal transit is expressed as a percentage of the total length. A decrease in this percentage compared to the control group indicates a slowing of motility.
Clinical Trial Protocol for Functional GI Disorders
Evaluating the efficacy of this compound in humans requires rigorously designed clinical trials.
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial for FD [11][12]
-
Patient Recruitment: Patients are screened based on established diagnostic criteria (e.g., Rome IV criteria for Functional Dyspepsia) and must meet inclusion/exclusion criteria. Informed consent is obtained.
-
Baseline Assessment: Baseline symptom severity is recorded using validated questionnaires (e.g., dyspepsia symptom score).
-
Randomization: Patients are randomly assigned to receive either the active treatment (e.g., this compound/chlordiazepoxide) or a matching placebo. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Period: Patients take the assigned medication for a predefined period (e.g., 4 weeks).
-
Follow-up & Outcome Assessment: Symptom scores and quality of life are assessed at regular intervals during and after the treatment period. The primary outcome is typically the "responder rate," defined as the percentage of patients achieving a clinically significant reduction (e.g., >50%) in their symptom score from baseline.[12]
-
Safety Monitoring: Adverse events are recorded and monitored throughout the study.
Conclusion
The pharmacodynamic profile of this compound is defined by its role as a competitive antagonist at muscarinic acetylcholine receptors in the gastrointestinal tract.[2] Its ability to inhibit M3 receptor-mediated signaling pathways results in potent antispasmodic and antisecretory effects, which form the basis of its therapeutic application in hypermotile and hypersecretory GI disorders.[1][4] Quantitative data from both preclinical and clinical studies confirm its efficacy in reducing GI motility and improving symptoms in conditions such as functional dyspepsia and IBS.[7][11][13] The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of next-generation motility-modulating agents. A thorough understanding of these pharmacodynamic principles is essential for researchers and drug development professionals aiming to refine existing therapies and innovate new treatments for functional gastrointestinal diseases.
References
- 1. This compound | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 5. Muscarinic agonists and antagonists: effects on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. DailyMed - CHLORDIAZEPOXIDE HYDROCHLORIDE AND this compound BROMIDE capsule [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholinergic effects on human gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlordiazepoxide/Clidinium (Librax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Efficacy and Safety of this compound/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the benefit of addition of this compound C to a Helicobacter pylori eradication regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
Methodological & Application
Protocol for Dissolving Clidinium Bromide for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clidinium bromide is a synthetic anticholinergic agent that acts as a muscarinic receptor antagonist. It is utilized in research to investigate its effects on the gastrointestinal tract and other systems involving cholinergic signaling. Accurate and reproducible in vivo animal studies rely on the correct preparation of the test compound. This document provides a detailed protocol for the dissolution of this compound bromide for administration in animal models, ensuring solution stability and animal welfare.
Physicochemical Properties and Solubility
Understanding the solubility of this compound bromide is crucial for selecting an appropriate vehicle for in vivo administration. The following table summarizes key solubility data.
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL[1] | A stock solution can be prepared in DMSO. |
| Dimethylformamide (DMF) | ~10 mg/mL[1] | An alternative organic solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[1] | Suitable for direct dissolution or dilution of stock solutions. |
| Isotonic Saline | Soluble | Recommended for final dilutions for in vivo administration. |
Experimental Protocols
This section outlines the recommended procedures for preparing this compound bromide solutions for common routes of administration in animal studies: oral gavage and intraperitoneal injection.
Protocol 1: Preparation for Oral Gavage (Rodents)
This protocol is suitable for administering this compound bromide orally to mice and rats.
Materials:
-
This compound bromide powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the Required Amount: Determine the total amount of this compound bromide and the final volume of the dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 0.25-1 mg/kg for mice).[1]
-
Prepare a Stock Solution (if necessary):
-
For doses that are difficult to weigh accurately or for poor aqueous solubility, first prepare a stock solution in DMSO.
-
Weigh the required amount of this compound bromide and dissolve it in a minimal amount of DMSO (e.g., to achieve a 10 mg/mL concentration).[1]
-
Ensure the final concentration of DMSO in the dosing solution remains low (ideally ≤ 5%) to avoid potential toxicity.
-
-
Direct Dissolution in Saline (for aqueous soluble doses):
-
Weigh the calculated amount of this compound bromide powder.
-
Add it to a sterile conical tube.
-
Add a small volume of sterile isotonic saline and vortex thoroughly to dissolve the powder.
-
Once dissolved, add the remaining volume of saline to reach the final desired concentration.
-
-
Dilution from Stock Solution:
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in saline.
-
In a sterile conical tube, add the required volume of sterile isotonic saline.
-
While vortexing the saline, slowly add the calculated volume of the this compound bromide stock solution. This ensures proper mixing and prevents precipitation.
-
-
Final Preparation and Storage:
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any undissolved particles. If present, sonication in a water bath for a few minutes may aid dissolution.
-
It is recommended to prepare the aqueous solution fresh on the day of the experiment. Aqueous solutions of this compound bromide are not recommended to be stored for more than one day.[1]
-
Protocol 2: Preparation for Intraperitoneal (IP) Injection (Rodents)
This protocol outlines the preparation of a sterile solution of this compound bromide suitable for intraperitoneal administration.
Materials:
-
This compound bromide powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free isotonic saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the Required Amount: Based on the experimental design, calculate the total mass of this compound bromide and the final volume of the injection solution required.
-
Prepare a Stock Solution in DMSO:
-
Weigh the necessary amount of this compound bromide and dissolve it in a minimal volume of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[1]
-
-
Dilution in Sterile Saline:
-
In a sterile conical tube, place the required volume of sterile, pyrogen-free isotonic saline.
-
While vortexing the saline, slowly add the calculated volume of the this compound bromide-DMSO stock solution. The final DMSO concentration should be kept to a minimum (ideally ≤ 5%).
-
-
Sterilization:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile vial or another sterile tube. This step is critical to ensure the sterility of the solution for parenteral administration.
-
-
Storage:
-
As with the oral solution, it is best to prepare the final sterile solution fresh before each experiment. Do not store the aqueous solution for more than 24 hours.[1]
-
Safety and Handling
-
This compound bromide is a crystalline solid.[1]
-
LD50 Values in Mice:
-
Oral: 492 mg/kg
-
Intraperitoneal: 54 mg/kg
-
Subcutaneous: 500 mg/kg
-
Intravenous: 16 mg/kg
-
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound bromide for in vivo studies.
Signaling Pathway
This compound bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of acetylcholine, it inhibits downstream signaling pathways, leading to effects such as reduced smooth muscle contraction and decreased glandular secretion.
References
Application Notes and Protocols for Studying Gastrointestinal Motility in Rodents using Clidinium
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of Clidinium bromide to study gastrointestinal (GI) motility in rodent models.
Introduction
This compound bromide is a synthetic anticholinergic agent that competitively inhibits muscarinic acetylcholine receptors.[1][2] This action at postganglionic parasympathetic neuroeffector sites leads to a reduction in smooth muscle contraction and secretory activity of the gastrointestinal tract.[1][3][4] In rodent models, oral administration of this compound bromide has been shown to reduce spontaneous intestinal motility, making it a useful tool for studying the mechanisms of GI transit and for evaluating potential therapeutic agents.[3][5][6]
Mechanism of Action
This compound bromide exerts its effects by blocking the action of acetylcholine (ACh) on muscarinic receptors, particularly the M3 receptor subtype located on smooth muscle cells and secretory glands in the GI tract. Under normal physiological conditions, parasympathetic nerve stimulation releases ACh, which binds to these receptors, leading to an increase in intracellular calcium and subsequent smooth muscle contraction and glandular secretion. By competitively antagonizing these receptors, this compound bromide prevents ACh from binding, thereby reducing the downstream signaling cascade that leads to muscle contraction and resulting in decreased GI motility.
Caption: Signaling pathway of this compound's anticholinergic action.
Quantitative Data on this compound Dosage in Rodents
The available literature provides a general effective dose range for this compound bromide in rodents. However, comprehensive dose-response data for specific GI motility assays are limited. Researchers should perform pilot studies to determine the optimal dose for their specific experimental conditions.
| Parameter | Rodent Species | Dosage | Route of Administration | Observed Effect | Reference |
| Intestinal Motility | Rat, Dog | 0.1 - 0.25 mg/kg | Oral | Reduction in spontaneous intestinal motility. | [3][5][6] |
| Reproduction Study | Rat | 1.25 mg/kg & 12.5 mg/kg (in combination with chlordiazepoxide) | Oral | No significant adverse effects on reproduction. | [3] |
| Reproduction Study | Rat | 2.5 mg/kg & 10 mg/kg | Oral | No untoward effect on fertilization or gestation. | [3] |
| Toxicity (LD50) | Mouse | 860 ± 57 mg/kg | Oral | Lethal dose for 50% of the population. | [3][5][6] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound bromide on various aspects of GI motility in rodents. It is recommended to use an appropriate vehicle control (e.g., saline or distilled water) in all experiments.
Gastric Emptying Assay (Phenol Red Method)
This protocol measures the rate at which a non-absorbable marker (phenol red) is emptied from the stomach.
Materials:
-
This compound bromide
-
Phenol red (0.5 mg/mL in 1.5% methylcellulose)
-
0.1 N NaOH
-
Spectrophotometer
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Fast rodents (rats or mice) for 18-24 hours with free access to water.
-
Administer this compound bromide orally at the desired dose (a starting dose of 0.1-0.25 mg/kg is recommended). The control group receives the vehicle.
-
After a predetermined time (e.g., 30-60 minutes), administer 1.5 mL (for rats) or 0.5 mL (for mice) of the phenol red solution by oral gavage.
-
After 20-30 minutes, euthanize the animals by cervical dislocation.
-
Immediately clamp the pylorus and cardia of the stomach to prevent leakage.
-
Carefully dissect out the stomach and place it in 100 mL of 0.1 N NaOH.
-
Homogenize the stomach and its contents.
-
Allow the homogenate to settle for 1 hour, then take a 10 mL aliquot of the supernatant and centrifuge.
-
Measure the absorbance of the supernatant at 560 nm.
-
A standard curve of phenol red should be prepared to determine the concentration.
-
Gastric emptying is calculated as: % Gastric Emptying = (1 - (Amount of phenol red in stomach / Average amount of phenol red in stomachs at time 0)) * 100
Caption: Workflow for the Gastric Emptying Assay.
Small Intestinal Transit Assay (Charcoal Meal Method)
This assay measures the transit of a charcoal meal through the small intestine.
Materials:
-
This compound bromide
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler
Procedure:
-
Fast rodents for 18-24 hours with free access to water.
-
Administer this compound bromide orally or intraperitoneally (IP) at the desired dose (a starting dose of 0.1-0.25 mg/kg is recommended). The control group receives the vehicle.
-
After 30-60 minutes, administer the charcoal meal orally (1 mL for rats, 0.25 mL for mice).
-
After a set time (e.g., 20-30 minutes), euthanize the animals.
-
Carefully dissect out the small intestine from the pylorus to the cecum.
-
Lay the intestine flat on a surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the percentage of intestinal transit: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100
References
- 1. Oral anticholinergics and gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DailyMed - CHLORDIAZEPOXIDE HYDROCHLORIDE AND this compound BROMIDE capsule [dailymed.nlm.nih.gov]
- 4. Gastrointestinal dysmotility in rodent models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Efficacy and Safety of this compound/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Clidinium quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step high-performance liquid chromatography (HPLC) method for the quantitative determination of Clidinium Bromide in pharmaceutical dosage forms. The protocols are based on validated methods to ensure accuracy, precision, and reliability.
Introduction
This compound bromide is an anticholinergic agent used to treat gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome. Accurate quantification of this compound Bromide in pharmaceutical formulations is crucial for quality control and to ensure therapeutic efficacy. This document outlines a robust reversed-phase HPLC (RP-HPLC) method for its determination.
Principle of the Method
The method utilizes RP-HPLC with a C8 or C18 stationary phase and a mobile phase consisting of a mixture of organic solvents and an aqueous buffer. The separation is based on the differential partitioning of this compound Bromide between the stationary and mobile phases. Detection is achieved using a UV detector at a specified wavelength, and quantification is performed by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Materials and Reagents
-
This compound Bromide Reference Standard: USP grade
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Ammonium Acetate or Potassium Dihydrogen Phosphate: Analytical grade
-
Water: HPLC grade or purified water
-
Orthophosphoric Acid or Acetic Acid: Analytical grade (for pH adjustment)
-
Pharmaceutical Dosage Forms: Tablets or capsules containing this compound Bromide
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following tables summarize validated chromatographic conditions from various studies. Method 1 is presented as the primary recommended protocol.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Nucleodur C8 (250 x 4.6 mm, 5 µm)[1] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[2] | Kromasil RP-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.1M Ammonium Acetate (30:40:30, v/v/v), pH 5.0[1] | 0.05M KH2PO4 buffer (pH 4.0):Methanol:Acetonitrile (40:40:20, v/v/v)[2] | Methanol:Acetonitrile:Water (40:50:10, v/v), pH 5.3 |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[2] | 1.0 mL/min |
| Detection Wavelength | 218 nm[1] | 220 nm[2] | 228 nm |
| Injection Volume | 10 µL[1] | Not Specified | Not Specified |
| Column Temperature | 25°C[1] | Ambient[2] | Not Specified |
| Internal Standard (Optional) | Almotriptan[1] | Not Used | Not Used |
| Retention Time | ~4.4 min[1] | Not Specified | ~5.6 min |
Experimental Protocols
Preparation of Mobile Phase (Method 1)
-
Prepare a 0.1 M Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water.
-
Adjust the pH of the Ammonium Acetate solution to 5.0 with acetic acid.
-
Mix acetonitrile, methanol, and the 0.1 M Ammonium Acetate solution in a ratio of 30:40:30 (v/v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter.[1]
-
Degas the mobile phase by sonication before use.[1]
Preparation of Standard Stock Solution
-
Accurately weigh about 20 mg of this compound Bromide reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to obtain a stock solution of 2000 µg/mL.[1]
-
Store the stock solution in a dark, refrigerated environment at 4°C. The solution is stable for at least ten days under these conditions.[1]
Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to achieve concentrations in the range of 2.5–300.0 µg/mL.[1]
-
Inject each working standard solution (10 µL) into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of this compound Bromide.
Preparation of Sample Solution (from Tablets/Capsules)
-
Weigh and finely powder no fewer than 20 tablets (or the contents of 20 capsules).
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound Bromide (e.g., 5 mg) and transfer it to a 25 mL volumetric flask.[1]
-
Add approximately 20 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Make up the volume to 25 mL with methanol.
-
Filter the solution through a 0.45 µm nylon filter.[1]
-
Further dilute the filtered solution with methanol to obtain a final concentration within the calibration range.
Data Presentation
The following tables summarize the quantitative data from a validated HPLC method for this compound Bromide.
Table 2: Method Validation Parameters for this compound Bromide Quantification
| Parameter | Result |
| Linearity Range | 2.5 - 300.0 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.088 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.294 µg/mL[1] |
| Accuracy (% Recovery) | 100.40 - 103.38%[1] |
| Precision (% RSD) | < 2%[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound Bromide.
Caption: HPLC analysis workflow for this compound Bromide quantification.
Method Validation Relationship Diagram
The following diagram shows the logical relationship between key validation parameters as per ICH guidelines.
Caption: Relationship of key HPLC method validation parameters.
References
Application Notes and Protocols for the Combined Use of Clidinium Bromide and Chlordiazepoxide in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific basis and practical methodologies for researching the combination of Clidinium bromide and Chlordiazepoxide. This document is intended to guide researchers in designing and executing preclinical and clinical studies to evaluate the therapeutic potential and pharmacological properties of this drug combination.
Introduction
The combination of this compound bromide, an anticholinergic agent, and Chlordiazepoxide, a benzodiazepine, is primarily utilized in the management of gastrointestinal disorders where emotional and somatic factors are intertwined.[1] This formulation aims to simultaneously alleviate smooth muscle spasms and reduce anxiety, which are often comorbid in conditions such as Irritable Bowel Syndrome (IBS), peptic ulcer disease, and functional dyspepsia.[1][2][3]
This compound Bromide acts as a muscarinic antagonist in the peripheral nervous system, specifically on the smooth muscles of the gastrointestinal tract. By blocking the action of acetylcholine, it reduces gastric acid secretion and decreases intestinal motility, thereby alleviating cramping and abdominal pain.[3]
Chlordiazepoxide is a benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This action produces anxiolytic, sedative, and muscle relaxant effects, addressing the central nervous system's contribution to gastrointestinal symptoms.[3]
The synergistic action of these two compounds provides a dual approach to managing gastrointestinal disorders, targeting both the peripheral and central components of the gut-brain axis.
Mechanism of Action and Signaling Pathways
The therapeutic effect of the this compound bromide and Chlordiazepoxide combination stems from their distinct yet complementary mechanisms of action.
This compound Bromide: As an anticholinergic agent, this compound bromide competitively inhibits the binding of acetylcholine to muscarinic receptors (primarily M3) on the surface of gastric parietal cells and gastrointestinal smooth muscle cells. This blockade interrupts the parasympathetic stimulation of the gut, leading to a reduction in both gastric acid secretion and intestinal smooth muscle contraction.
Chlordiazepoxide: Chlordiazepoxide binds to the benzodiazepine site on the GABA-A receptor in the central nervous system. This allosteric modulation enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing a calming effect.
Below are diagrams illustrating the signaling pathways for each component.
Quantitative Data
Pharmacokinetic Parameters
| Parameter | Chlordiazepoxide | This compound Bromide | Reference |
| Absorption | Well absorbed | Poorly and irregularly absorbed | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | - | [3] |
| Protein Binding | 96% | - | [3] |
| Metabolism | Liver | Liver | [3] |
| Biological Half-life (t1/2) | 5 - 30 hours | ~3 hours (duration of action) | [3] |
| Elimination | Kidneys | Kidneys and feces | [3] |
Preclinical Toxicity Data
| Species | Compound | LD50 (Oral) | Reference |
| Mice | Chlordiazepoxide Hydrochloride | 720 ± 51 mg/kg | [4] |
| Mice | This compound Bromide | 860 ± 57 mg/kg | [3] |
Clinical Efficacy in Functional Dyspepsia (Add-on to PPI)
| Outcome | This compound/Chlordiazepoxide Group (n=39) | Placebo Group (n=39) | p-value | Reference |
| Responder Rate (Week 4) | 41.03% | 5.13% | <0.001 | [1] |
| Drowsiness/Somnolence | 30.27% | 6.52% | 0.034 | [1] |
Experimental Protocols
Preclinical Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM)
This protocol is adapted from standard EPM procedures to assess the anxiolytic effects of the drug combination in rodents.
Objective: To evaluate the anxiolytic-like effects of the this compound bromide and Chlordiazepoxide combination in mice or rats.
Materials:
-
Elevated Plus Maze apparatus
-
Rodents (e.g., male C57BL/6 mice or Sprague-Dawley rats)
-
This compound bromide and Chlordiazepoxide combination
-
Vehicle control (e.g., saline or a suitable solvent)
-
Standard anxiolytic (e.g., Diazepam)
-
Video tracking software (optional, but recommended)
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment. Handle the animals for a few minutes each day to reduce handling stress.
-
Drug Administration: Administer the this compound bromide and Chlordiazepoxide combination, vehicle, or standard anxiolytic via the desired route (e.g., intraperitoneal injection) 30-60 minutes before testing.
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
References
- 1. Efficacy and Safety of this compound/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antisecretory Effects of Clidinium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clidinium, an anticholinergic agent, exerts its therapeutic effects by acting as a muscarinic antagonist. It demonstrates pronounced antispasmodic and antisecretory activities within the gastrointestinal tract. By competitively inhibiting the action of acetylcholine at muscarinic receptors, particularly the M3 subtype found in secretory glands and smooth muscle cells, this compound effectively reduces gastric acid secretion and intestinal motility. These properties make it a valuable compound in the management of conditions such as peptic ulcer disease and irritable bowel syndrome, often in combination with an anxiolytic agent like chlordiazepoxide.
These application notes provide detailed protocols for researchers to assess the antisecretory effects of this compound in various established preclinical models. The described experimental designs are fundamental for characterizing the pharmacological profile of this compound and similar anticholinergic compounds.
Mechanism of Action: Muscarinic M3 Receptor Antagonism
This compound's primary mechanism of action involves the blockade of M3 muscarinic acetylcholine receptors. In secretory glands (salivary, gastric, and intestinal), the binding of acetylcholine to M3 receptors triggers a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a critical signal for the secretion of fluids and electrolytes. This compound, by competitively binding to the M3 receptor, prevents acetylcholine from initiating this signaling pathway, thereby inhibiting secretion.
Experimental Protocols
The following protocols are designed to provide a comprehensive assessment of this compound's antisecretory effects.
In Vivo Assessment of Gastric Antisecretory Activity: Pylorus Ligation Model in Rats
This model is a classic and reliable method for evaluating the gastric antisecretory and antiulcer activity of a compound. Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric secretions, allowing for the measurement of volume, pH, and total acidity.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound bromide
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Urethane or other suitable anesthetic
-
Surgical instruments (scalpel, forceps, scissors, suture)
-
pH meter
-
Burette and 0.01 N NaOH for titration
-
Centrifuge and centrifuge tubes
Protocol:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Divide the animals into groups: vehicle control, and this compound-treated groups (e.g., 5, 10, 20 mg/kg).
-
Administer this compound bromide or vehicle orally or intraperitoneally 30 minutes before the surgical procedure.
-
Anesthetize the rats.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pyloric sphincter using a silk suture.
-
Close the abdominal incision with sutures.
-
Four hours after ligation, euthanize the animals by an appropriate method.
-
Dissect out the stomach, clamp the cardiac end, and collect the gastric contents into a graduated centrifuge tube.
-
Centrifuge the gastric contents at 1000 rpm for 10 minutes.
-
Measure the volume of the supernatant (gastric juice).
-
Determine the pH of the gastric juice using a pH meter.
-
Titrate 1 ml of the gastric juice against 0.01 N NaOH using a suitable indicator to determine the total acidity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Gastric Juice Volume (ml) | pH | Total Acidity (mEq/L) | % Inhibition of Secretion |
| Vehicle Control | - | Value | Value | Value | 0 |
| This compound | 5 | Value | Value | Value | Value |
| This compound | 10 | Value | Value | Value | Value |
| This compound | 20 | Value | Value | Value | Value |
Note: Specific values would be obtained from experimental data. A clear dose-dependent decrease in gastric juice volume and total acidity, and an increase in pH are expected with this compound treatment.
Application Note: High-Sensitivity LC-MS/MS Method for the Simultaneous Quantification of Clidinium in Human Plasma
Introduction
Clidinium bromide is an anticholinergic agent used in combination with chlordiazepoxide to treat gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome.[1][2] Accurate and sensitive quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4][5] This application note describes a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound in human plasma. The method utilizes solid-phase extraction for sample cleanup and a deuterated internal standard to ensure accuracy and precision, making it suitable for clinical research and regulatory submissions.[3][4][5]
Experimental Protocol
1. Materials and Reagents
-
Analytes: this compound Bromide
-
Internal Standard (IS): this compound-D5[3]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Plasma: Drug-free human plasma from healthy volunteers
2. Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.[3][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][6][7]
-
Analytical Column: Kinetex XB-C18 (150 x 4.6 mm, 5 µm) or equivalent reversed-phase column.[3][4][5]
3. Sample Preparation (Solid-Phase Extraction) [3][4][5]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound-D5).
-
Vortex for 30 seconds.
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.[6]
4. LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Kinetex XB-C18 (150 x 4.6 mm, 5 µm)[3][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient Program | Gradient elution (specific gradient to be optimized for the system) |
| Injection Volume | 5 µL[6] |
| Column Temperature | 40°C |
| Run Time | 5 minutes[6] |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4][5] |
| Scan Type | Selected Reaction Monitoring (SRM)[6] |
| SRM Transitions | This compound: m/z 352.1 → 142.1[3][4][5] This compound-D5 (IS): m/z 357.2 → 142.2[3][4][5] |
| Ion Source Temp. | To be optimized for the specific instrument |
| Collision Energy | To be optimized for the specific instrument |
Method Validation Summary
The method was fully validated according to regulatory guidelines, demonstrating high sensitivity, precision, and accuracy.[3][4][5]
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5.0 - 3,004.7 pg/mL[3][4][5] |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL[3][4][5] |
| Precision (%RSD) | Within 15%[3][4][5] |
| Accuracy (% Bias) | Within ±15% (85-115% of nominal values)[3][4][5] |
| Recovery | >90%[3][4][5] |
| Matrix Effect | Minimal to no significant matrix effects observed[3][4][5] |
Data Presentation
The following table summarizes the key quantitative data for the validated LC-MS/MS method for this compound.
Table 4: Quantitative Data Summary
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Precision (%RSD) | Accuracy (% Bias) |
| This compound | 5.0 - 3,004.7[3][4][5] | 5.0[3][4][5] | < 15%[3][4][5] | ±15%[3][4][5] |
Visualizations
References
- 1. Scientific Poster: Simultaneous determination of this compound & Chlordiazepoxide on LC-MS/MS without derivatization | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and this compound in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Scientific Poster: Simultaneous determination of this compound & Chlordiazepoxide on LC-MS/MS without derivatization | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Administering Clidinium Bromide in Rodent Models of Irritable Bowel Syndrome
Audience: Researchers, scientists, and drug development professionals.
Introduction: Clidinium bromide is a synthetic quaternary ammonium anticholinergic agent. Its mechanism of action involves the blockade of muscarinic acetylcholine receptors on smooth muscles and secretory glands.[1] This action leads to a reduction in smooth muscle contraction and a decrease in secretions, which are key therapeutic targets in Irritable Bowel Syndrome (IBS).[1] While this compound bromide, often in combination with the anxiolytic chlordiazepoxide, is used clinically for IBS and other gastrointestinal disorders, there is a notable lack of specific preclinical studies administering this compound in established rodent models of IBS.[2] These application notes, therefore, provide a comprehensive guide to inducing IBS-like symptoms in rodents and propose detailed protocols for the administration and evaluation of this compound bromide based on its known pharmacological properties and data from similar compounds.
I. Rodent Models of Irritable Bowel Syndrome
Several animal models have been developed to mimic the key symptoms of IBS, primarily visceral hypersensitivity and altered bowel motility. The choice of model often depends on the specific aspect of IBS being investigated.
A. Post-Inflammatory IBS Model: Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model is used to study the development of chronic visceral hypersensitivity after a transient inflammatory insult, mirroring post-infectious IBS in humans.[3]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used.[3]
-
Acclimation: Animals should be housed in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis:
-
Anesthetize the rats (e.g., with an intraperitoneal injection of sodium pentobarbital at 50-90 mg/kg).[3]
-
Gently insert a catheter (e.g., 24-gauge, 5-6 cm long) into the colon, approximately 3-4 cm proximal to the anus.[3]
-
Instill a solution of 20 mg of TNBS dissolved in 0.4 ml of 50% ethanol into the colon.[3]
-
Control groups should receive an equivalent volume of saline or 50% ethanol.[3]
-
-
Post-Induction Monitoring:
-
Monitor the animals daily for changes in body weight and signs of distress.
-
Visceral hypersensitivity typically develops and can be assessed at various time points (e.g., 2, 7, 14, 21, and 28 days) after the initial inflammation has subsided.[3]
-
B. Stress-Induced IBS Model: Water Avoidance Stress (WAS)
This model is effective for studying the impact of psychological stress on visceral sensitivity and gut motility, which is a key feature of IBS.
Experimental Protocol:
-
Animals: Adult male Wistar rats are frequently used due to their responsiveness to stress.
-
Apparatus: A water-filled tank with a small platform at one end. The water should be maintained at room temperature.
-
Stress Protocol:
-
Place each rat individually on the platform in the water tank for a period of 1 hour.
-
This procedure is typically repeated daily for a set number of days (e.g., 10 consecutive days) to induce chronic stress.
-
-
Outcome Assessment: Visceral hypersensitivity and alterations in colonic motility can be assessed following the chronic stress period.
II. Administration of this compound Bromide
The following protocols are proposed for the administration of this compound bromide in the aforementioned rodent models of IBS.
A. Drug Preparation:
-
Vehicle: this compound bromide can be dissolved in sterile saline or distilled water for administration.
-
Concentration: The concentration of the solution should be calculated based on the desired dosage and the average weight of the animals, ensuring a consistent administration volume (e.g., 5 ml/kg for oral gavage).
B. Administration Protocol:
-
Route of Administration: Oral gavage is the most common and clinically relevant route for this compound.
-
Dosage: Based on studies in healthy rodents where oral doses of 0.1 to 0.25 mg/kg reduced spontaneous intestinal motility, a dose-response study is recommended.[4][5] A suggested starting range could be 0.1, 0.5, and 2.5 mg/kg. Reproduction studies have used doses up to 12.5 mg/kg in rats, indicating a reasonable safety margin for acute studies.[4]
-
Dosing Schedule:
-
Prophylactic: Administer this compound bromide daily, starting before the induction of the IBS model (e.g., 3 days before TNBS administration or the start of the WAS protocol) and continuing throughout the study period.
-
Therapeutic: Begin administration after the IBS-like symptoms have been established (e.g., 7 days post-TNBS or after the 10-day WAS protocol).
-
-
Procedure (Oral Gavage):
-
Gently restrain the rat.
-
Insert a sterile, flexible gavage needle into the esophagus and down to the stomach.
-
Slowly administer the calculated volume of the this compound bromide solution.
-
The control group should receive an equivalent volume of the vehicle.
-
III. Evaluation of Efficacy
The effectiveness of this compound bromide can be assessed using several key outcome measures.
A. Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD)
This is the gold standard for measuring visceral pain in rodents.
Experimental Protocol:
-
Balloon Catheter Insertion:
-
Lightly anesthetize the rat.
-
Insert a lubricated latex balloon catheter into the descending colon, with the end positioned approximately 1 cm from the anus.
-
Secure the catheter to the tail with tape.
-
-
Acclimation: Place the conscious rat in a small restraint cage and allow it to acclimate for at least 30 minutes.
-
Distension Procedure:
-
The balloon is incrementally inflated to specific pressures (e.g., 20, 40, 60, 80 mmHg).
-
Each distension should be maintained for a set duration (e.g., 20 seconds) with a rest period in between.
-
-
Measurement of Response (Abdominal Withdrawal Reflex - AWR):
-
A trained observer, blinded to the treatment groups, scores the behavioral response to each distension.
-
AWR Scoring Scale:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.
-
-
B. Assessment of Gastrointestinal Motility
-
Whole Gut Transit Time: Administer a non-absorbable marker (e.g., carmine red or charcoal meal) by oral gavage. The time to the first appearance of the colored feces is recorded.
-
Fecal Pellet Output: Count the number of fecal pellets produced over a specific time period (e.g., 1-2 hours) as a measure of colonic motility.
IV. Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups. The following are examples of how data could be presented.
Table 1: Hypothetical Effect of this compound Bromide on Visceral Hypersensitivity (AWR Score) in a Rat Model of IBS
| Treatment Group | Dose (mg/kg) | AWR Score at 40 mmHg (Mean ± SEM) | AWR Score at 60 mmHg (Mean ± SEM) | AWR Score at 80 mmHg (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle Control | - | 3.2 ± 0.3 | 3.8 ± 0.2 | 4.0 ± 0.1 |
| This compound Bromide | 0.1 | 2.8 ± 0.4 | 3.5 ± 0.3 | 3.7 ± 0.2 |
| This compound Bromide | 0.5 | 2.1 ± 0.3* | 2.7 ± 0.2* | 3.1 ± 0.3* |
| This compound Bromide | 2.5 | 1.5 ± 0.2** | 2.0 ± 0.2** | 2.4 ± 0.2** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
Table 2: Hypothetical Effect of this compound Bromide on Gastrointestinal Motility in a Rat Model of IBS
| Treatment Group | Dose (mg/kg) | Whole Gut Transit Time (minutes, Mean ± SEM) | Fecal Pellet Output (per hour, Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | - | 125 ± 10 | 8.5 ± 1.2 |
| This compound Bromide | 0.1 | 140 ± 12 | 7.2 ± 1.0 |
| This compound Bromide | 0.5 | 165 ± 15* | 5.1 ± 0.8* |
| This compound Bromide | 2.5 | 190 ± 18** | 3.4 ± 0.6** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.
V. Signaling Pathways and Visualizations
Mechanism of Action of this compound Bromide
This compound bromide is a muscarinic acetylcholine receptor antagonist. In the gastrointestinal tract, acetylcholine is a key neurotransmitter that stimulates smooth muscle contraction and glandular secretion. By blocking the M3 muscarinic receptors on smooth muscle cells and secretory glands, this compound bromide inhibits these effects, leading to reduced gut motility and secretions.
Caption: Mechanism of action of this compound bromide.
Experimental Workflow
The following diagram outlines the logical flow of an experiment to test the efficacy of this compound bromide in a rodent model of IBS.
Caption: Experimental workflow for evaluating this compound bromide.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. Efficacy and Safety of this compound/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral and Somatic Hypersensitivity in TNBS induced Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DailyMed - CHLORDIAZEPOXIDE HYDROCHLORIDE AND this compound BROMIDE capsule [dailymed.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Application Notes: Cell Culture Assays for Determining the Efficacy of Clidinium Analogues
Introduction
Clidinium is a synthetic anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] It exerts antispasmodic and antisecretory effects on the gastrointestinal tract, making it useful in the treatment of conditions like peptic ulcer disease and irritable bowel syndrome (IBS).[2][3][4] this compound's primary mechanism of action is the inhibition of muscarinic receptors, particularly the M1 and M3 subtypes, at postganglionic parasympathetic neuroeffector sites.[2][5] The development and screening of this compound analogues are aimed at discovering compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
Cell culture assays are indispensable tools in the early stages of drug discovery for evaluating the potency and mechanism of action of new chemical entities. This document provides a detailed overview of key in vitro assays and protocols to determine the efficacy of this compound analogues.
Mechanism of Action and Relevant Signaling Pathways
This compound and its analogues act by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors.[6] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[7] The M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[8]
-
M1, M3, M5 Receptor Antagonism: Activation of these receptors by ACh leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] Antagonism of these receptors by this compound analogues is expected to block this cascade, leading to a decrease in intracellular calcium levels.
-
M2, M4 Receptor Antagonism: Activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][10] Antagonism of these receptors would therefore prevent the ACh-induced decrease in cAMP.
The following diagram illustrates the canonical signaling pathways of muscarinic receptors and the inhibitory action of this compound analogues.
Muscarinic Receptor Signaling Pathways
Key Cell Culture Assays
A panel of in vitro assays should be employed to comprehensively evaluate the efficacy of this compound analogues. The following workflow outlines a typical screening cascade.
References
- 1. This compound | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. Librax (chlordiazepoxide hydrochloride/clidinium bromide) Side Effects, Dosage [medicinenet.com]
- 4. Efficacy and Safety of this compound/Chlordiazepoxide as an Add-on Therapy in Functional Dyspepsia: A Randomized, Controlled, Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. drugs.com [drugs.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes & Protocols for In Vitro Antispasmodic Activity of Clidinium
Introduction
Clidinium bromide is a synthetic anticholinergic agent recognized for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1][2][3] It functions as a competitive antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype, which is predominantly expressed on smooth muscle cells and secretory glands.[1][4][5] By blocking the action of acetylcholine at these postganglionic parasympathetic neuroeffector sites, this compound effectively reduces smooth muscle tone and contractions, thereby alleviating spasms.[2][3][6][7] This document provides detailed in vitro methodologies to investigate and quantify the antispasmodic properties of this compound.
The primary mechanism of smooth muscle contraction initiated by acetylcholine involves the activation of M3 muscarinic receptors.[5][8] This activation stimulates the Gq/11 protein, which in turn activates phospholipase C (PLC).[4][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction.[4][5]
The following protocols describe two primary in vitro techniques to assess the antispasmodic activity of this compound: the isolated tissue organ bath technique and the intracellular calcium imaging assay.
Signaling Pathway of M3 Receptor-Mediated Smooth Muscle Contraction
Caption: M3 muscarinic receptor signaling pathway leading to smooth muscle contraction and its inhibition by this compound.
Experimental Protocols
Isolated Tissue Organ Bath Technique
This ex vivo method is a classical approach to evaluate the effect of antispasmodic agents on smooth muscle contractility.[10][11][12] It involves isolating a section of smooth muscle tissue, such as the ileum, and mounting it in an organ bath filled with a physiological salt solution. The contractile responses of the tissue to a spasmogen (e.g., acetylcholine) in the presence and absence of the test compound (this compound) are recorded and analyzed.[13][14][15]
Experimental Workflow
Caption: Workflow for the isolated tissue organ bath experiment.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect a segment of the ileum.
-
Place the isolated ileum in cold, oxygenated Tyrode's solution.
-
Gently remove the mesenteric attachments and cut the ileum into segments of 2-3 cm.
-
-
Mounting the Tissue:
-
Mount each ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).[12]
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an initial tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a submaximal contraction by adding a specific concentration of acetylcholine (ACh), for example, 1 µM, to the organ bath.
-
Record the contractile response until a stable plateau is reached. This serves as the control response.
-
Wash the tissue thoroughly with fresh Tyrode's solution until it returns to the baseline tension.
-
Introduce varying concentrations of this compound into the bath and incubate for a predetermined period (e.g., 20 minutes).
-
Following incubation with this compound, re-introduce the same concentration of ACh and record the contractile response.
-
Repeat this process for a range of this compound concentrations to establish a dose-response relationship.
-
-
Data Analysis:
-
Measure the amplitude of contraction in the presence and absence of this compound.
-
Express the response in the presence of this compound as a percentage of the control response.
-
Plot the percentage inhibition of contraction against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the ACh-induced contraction) from the resulting dose-response curve.
-
Data Presentation:
| This compound Concentration (nM) | Acetylcholine-Induced Contraction (g) | % Inhibition |
| 0 (Control) | 1.5 ± 0.1 | 0 |
| 1 | 1.2 ± 0.08 | 20 |
| 10 | 0.8 ± 0.05 | 46.7 |
| 100 | 0.4 ± 0.03 | 73.3 |
| 1000 | 0.1 ± 0.01 | 93.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Intracellular Calcium Imaging Assay
This cell-based assay provides a more direct measure of the antagonistic effect of this compound on the M3 receptor signaling pathway by quantifying changes in intracellular calcium concentration ([Ca2+]i).[16][17][18] This technique utilizes fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to Ca2+.
Experimental Workflow
Caption: Workflow for the intracellular calcium imaging assay.
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line endogenously expressing the M3 muscarinic receptor (e.g., SH-SY5Y human neuroblastoma cells) in appropriate media.
-
Seed the cells onto 96-well black-walled, clear-bottom plates and allow them to adhere and grow to 80-90% confluency.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing a fluorescent calcium indicator such as Fura-2 AM (acetoxymethyl ester).
-
Remove the culture medium from the wells and wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add the Fura-2 AM loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
Measurement of Intracellular Calcium:
-
Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging of Fura-2.
-
Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.
-
To the test wells, add varying concentrations of this compound and incubate for a specified time.
-
Initiate the calcium response by adding a specific concentration of acetylcholine to all wells.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
Convert the fluorescence ratio to intracellular calcium concentration ([Ca2+]i) using the Grynkiewicz equation.
-
Determine the peak [Ca2+]i in response to acetylcholine in the presence and absence of this compound.
-
Plot the percentage inhibition of the calcium response against the logarithm of the this compound concentration to determine the IC50 value.
-
Data Presentation:
| This compound Concentration (nM) | Peak Intracellular Ca2+ (nM) | % Inhibition of Ca2+ Response |
| 0 (Control) | 450 ± 25 | 0 |
| 1 | 360 ± 20 | 20 |
| 10 | 250 ± 15 | 44.4 |
| 100 | 150 ± 10 | 66.7 |
| 1000 | 80 ± 5 | 82.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The described in vitro techniques provide robust and reliable methods for characterizing the antispasmodic activity of this compound. The isolated organ bath assay offers a physiologically relevant system to study the compound's effect on smooth muscle contractility, while the intracellular calcium imaging assay provides a more mechanistic insight into its action at the cellular level by directly measuring the inhibition of the M3 receptor-mediated calcium signaling pathway. The combination of these approaches allows for a comprehensive in vitro evaluation of this compound's antispasmodic properties.
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. This compound | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Librax - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. Organ bath - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. ijisrt.com [ijisrt.com]
- 15. In vitro antispasmodic compounds of the dry extract obtained from Hedera helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Clidinium Bromide
Welcome to the technical support center for improving the aqueous solubility of Clidinium bromide. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound bromide in aqueous solutions?
A1: this compound bromide is described as being soluble in water.[1] One source indicates its solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 10 mg/mL.[2][3] It is also soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF) at a concentration of about 10 mg/mL.[2][3] However, it is only slightly soluble in methanol.[4]
Q2: Are there any stability concerns with aqueous solutions of this compound bromide?
A2: Yes, aqueous solutions of this compound bromide are not recommended for storage for more than one day, suggesting potential stability issues.[2] Forced degradation studies have shown that this compound bromide is susceptible to degradation under both acidic and alkaline conditions, with greater instability observed in alkaline environments.[5][6] It is also sensitive to moisture and light, which can lead to degradation.
Q3: At what pH is this compound bromide soluble for analytical purposes?
A3: Based on various High-Performance Liquid Chromatography (HPLC) methods, this compound bromide is soluble in mobile phases with acidic to slightly acidic pH. Successful separations have been achieved using mobile phases with pH values of 3.5, 4.0, 5.3, and 5.4.[5][7] The United States Pharmacopeia (USP) also specifies dissolution testing for capsules containing this compound bromide in both water and 0.1N hydrochloric acid (a highly acidic medium).[8]
Troubleshooting Guide
Issue: Difficulty dissolving this compound bromide in water for an experiment.
Initial Steps:
-
Confirm Material Quality: Ensure you are using a high-purity, crystalline solid form of this compound bromide.
-
Freshly Prepare Solutions: Due to the instability of aqueous solutions, always prepare them fresh for each experiment.[2]
Troubleshooting Strategies:
| Strategy | Recommendation | Experimental Protocol |
| pH Adjustment | Systematically adjust the pH of your aqueous solution to a slightly acidic range. | Protocol: Prepare a series of aqueous buffers ranging from pH 3.5 to 7.2. Attempt to dissolve a known amount of this compound bromide in each buffer with gentle agitation. Monitor for complete dissolution. Given its instability in alkaline conditions, avoid pH values significantly above 7. |
| Co-solvents | Introduce a water-miscible organic co-solvent to the aqueous solution. | Protocol: Prepare stock solutions of this compound bromide in a suitable organic solvent like methanol.[7] For your final aqueous solution, start by adding a small percentage (e.g., 5-10% v/v) of the co-solvent to your aqueous buffer before adding the this compound bromide. Gradually increase the co-solvent concentration if necessary, keeping in mind potential downstream effects on your experiment. Sonication can aid in dissolution.[8] |
| Use of Surfactants | Incorporate a non-ionic surfactant to aid in wetting and micellar solubilization. | Protocol: Prepare your aqueous buffer with a low concentration of a non-ionic surfactant such as Tween 80 (e.g., 0.05-0.1% v/v). Attempt to dissolve the this compound bromide in this solution. These surfactants can help overcome poor wettability of the powder. |
| Complexation with Cyclodextrins | Form an inclusion complex with a modified cyclodextrin to enhance solubility. | Protocol: Prepare an aqueous solution of a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Add the this compound bromide powder to this solution and stir for several hours to allow for complex formation. The cyclodextrin encapsulates the drug molecule, increasing its apparent water solubility. |
Quantitative Data Summary
| Solvent System | Approximate Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL | [2][3] |
| DMSO | 10 mg/mL | [2][3] |
| Dimethylformamide (DMF) | 10 mg/mL | [3] |
| Water | Soluble | [1] |
| Methanol | Slightly Soluble | [4] |
Experimental Protocols
Protocol for Preparing a Buffered Aqueous Solution of this compound Bromide
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a pH of 7.2.
-
Weighing: Accurately weigh the desired amount of crystalline this compound bromide.
-
Dissolution: Gradually add the weighed this compound bromide to the PBS buffer while stirring gently.
-
Observation: Continue stirring until the solid is completely dissolved. For a concentration of 10 mg/mL, complete dissolution should be observed.[2][3]
-
Usage: Use the freshly prepared solution immediately and do not store for more than one day.[2]
Protocol for Preparing a Stock Solution in an Organic Solvent
-
Solvent Selection: Choose a suitable organic solvent such as DMSO or DMF.
-
Inert Gas Purge: It is recommended to purge the solvent of choice with an inert gas to remove dissolved oxygen, which can degrade the compound.
-
Weighing and Dissolution: Dissolve the crystalline this compound bromide in the chosen solvent to make a stock solution, for example, at a concentration of 10 mg/mL.[2][3]
-
Further Dilutions: This stock solution can then be further diluted into aqueous buffers or isotonic saline for biological experiments. Ensure the final concentration of the organic solvent is low enough to not have physiological effects.
Visualizing Experimental and Logical Workflows
Caption: Experimental workflow for enhancing this compound bromide solubility.
Caption: Troubleshooting logic for dissolving this compound bromide.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dissolution behavior of a poorly water soluble compound in the presence of Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of this compound Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
Technical Support Center: Addressing Off-Target Effects of Clidinium in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Clidinium in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract by blocking the action of acetylcholine at postganglionic parasympathetic neuroeffector sites.[2][3]
Q2: Which muscarinic receptor subtypes does this compound primarily target?
This compound is reported to be a selective antagonist for M1 and M3 muscarinic acetylcholine receptors.[4] Its therapeutic effects in treating conditions like peptic ulcer disease and irritable bowel syndrome are primarily attributed to its action on these subtypes.[5][6]
Q3: What are potential off-target effects of this compound in cellular assays?
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect without causing non-specific responses.
-
Include appropriate controls: Use a panel of control compounds, including other muscarinic antagonists with different selectivity profiles and non-related compounds, to differentiate on-target from off-target effects.
-
Characterize the cell system: Ensure the cell line used expresses the target receptor (M1 or M3) and characterize the expression of other potential off-target receptors.
-
Perform counter-screening assays: Test this compound in secondary assays to evaluate its activity at other known off-target receptors identified for similar compounds.
Q5: What are common artifacts to watch out for in cellular assays with compounds like this compound?
Researchers should be aware of potential assay artifacts, which are interferences with the assay technology itself rather than a biological effect. These can include:
-
Compound auto-fluorescence or quenching: This can interfere with fluorescence-based readouts.
-
Compound aggregation: At high concentrations, compounds can form aggregates that may non-specifically inhibit enzymes or disrupt cell membranes.
-
Cytotoxicity: High concentrations of any compound can lead to cell death, which will affect most assay readouts. It is essential to perform a cytotoxicity assay in parallel.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in a functional assay (e.g., calcium flux, cAMP).
| Possible Cause | Troubleshooting Step |
| Cell passage number and health | Ensure cells are used within a consistent and low passage number range. Monitor cell viability and morphology regularly. |
| Reagent variability | Use freshly prepared reagents and validate new batches of critical components like agonists and antibodies. |
| Inconsistent cell density | Optimize and strictly control cell seeding density to ensure a consistent receptor expression level per well. |
| This compound degradation | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Assay timing and kinetics | Optimize incubation times for both this compound and the stimulating agonist. Ensure kinetic measurements are taken at the optimal time point. |
Issue 2: High background signal or low signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Suboptimal agonist concentration | Re-evaluate the agonist's EC50 or EC80 concentration to ensure it provides a robust and consistent signal window. |
| Cell stress or death | Check for cytotoxicity of this compound at the concentrations used. Reduce serum concentration during the assay if it contributes to high background. |
| Assay buffer composition | Ensure the assay buffer is compatible with the cells and assay reagents. Check pH and ionic strength. |
| Detector settings | Optimize the settings of the plate reader or flow cytometer (e.g., gain, exposure time) to maximize the signal-to-noise ratio. |
Issue 3: Suspected off-target effects are confounding the data.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high | Perform a dose-response curve to identify the concentration range where the on-target effect is saturated and off-target effects may become prominent. |
| Interaction with other receptors in the cell line | Use selective antagonists for suspected off-target receptors (e.g., serotonin, adrenergic receptors) to see if they block the observed effect. |
| Non-specific compound activity | Test a structurally unrelated compound with a similar primary mechanism of action (another muscarinic antagonist) and a negative control compound to assess specificity. |
| Assay artifact | Run control experiments without cells to check for direct interference of this compound with the assay reagents or detection method. |
Quantitative Data Summary
Due to the limited availability of a comprehensive public off-target binding profile for this compound, the following table summarizes the binding affinities (Ki in nM) of several well-characterized muscarinic antagonists for the five human muscarinic receptor subtypes. This data serves as a reference for the potential selectivity and off-target interactions that can be expected from this class of compounds.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Primary Selectivity |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | Non-selective |
| Pirenzepine | 18 | 480-690 | - | - | - | M1 selective[8] |
| Darifenacin | ~6.3 | ~398.1 | ~0.79 | ~501.2 | - | M3 selective[4][9] |
| Tolterodine | - | - | - | - | - | M2/M3 (non-selective)[10][11] |
| Oxybutynin | - | - | - | - | - | Non-selective[4] |
| Scopolamine | ≤1 | ≤1 | ≤1 | ≤1 | Weak | Non-selective[12] |
Key Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge to pellet the membranes, wash the pellet, and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer (for total binding), unlabeled atropine (1 µM final concentration, for non-specific binding), or varying concentrations of this compound.
-
Add 50 µL of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]QNB) at a concentration close to its Kd.
-
Add 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with cold wash buffer.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site binding model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Calcium Flux Assay for Gq-Coupled Muscarinic Receptors (M1, M3, M5)
This functional assay measures the ability of this compound to block agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled muscarinic receptor of interest into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) prepared in assay buffer.
-
Incubate the plate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Detection:
-
Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading.
-
Add a fixed concentration of a muscarinic agonist (e.g., carbachol, acetylcholine) at its EC80.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. The effects of ions on the binding of agonists and antagonists to muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of affinities and dissociation potencies of several 5-HT2 antagonists to and from M2 muscarinic receptor in rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tolterodine extended release in the treatment of male oab/storage luts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.unnes.ac.id [journal.unnes.ac.id]
Stability testing of Clidinium bromide under different laboratory conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Clidinium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied during the forced degradation study of this compound bromide?
A1: Forced degradation studies for this compound bromide, often in combination with Chlordiazepoxide, typically involve exposure to a range of stress conditions as per ICH guidelines. These include acid hydrolysis (e.g., 0.1M HCl at 80°C for 24 hours), alkaline hydrolysis (e.g., 0.1M NaOH at 80°C for 2 hours), neutral hydrolysis (e.g., water at 80°C for 24 hours), oxidative degradation (e.g., 3% H₂O₂ at room temperature for 48 hours), thermal degradation (e.g., dry heat at 80°C for 48 hours), and photolytic degradation (e.g., exposure to UV and fluorescent light for an extended period).[1][2]
Q2: How stable is this compound bromide under hydrolytic conditions?
A2: this compound bromide is susceptible to hydrolysis, with the rate being pH-dependent. It is highly labile to alkaline hydrolysis, showing significant degradation (around 60%) in 0.1M NaOH at 80°C within just 2 hours.[1][2] The drug also degrades in acidic conditions (0.1M HCl at 80°C over 24 hours), though it is relatively stable in neutral (aqueous) conditions at the same temperature, showing only minor degradation.[1][2]
Q3: What are the main degradation products of this compound bromide under alkaline hydrolysis?
A3: Under alkaline conditions (e.g., 0.1 M NaOH at 90 ºC), the primary degradation of this compound bromide involves the hydrolysis of the ester linkage. This results in the formation of 3-hydroxy-1-methylquinuthis compound and benzilic acid.
Q4: Is this compound bromide sensitive to light?
A4: Photostability studies have shown that this compound bromide can be sensitive to light. When exposed to a combination of fluorescent and UV lamps for 30 days, degradation has been observed.[1] It is recommended to protect this compound bromide and its formulations from light during storage and handling.[3]
Q5: What analytical techniques are commonly used for stability-indicating assays of this compound bromide?
A5: The most common analytical technique is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][4][5][6] Capillary electrophoresis with indirect UV detection has also been used to determine specific non-UV absorbing degradation products.[7][8]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Incompatible injection solvent. | 1. Optimize the mobile phase. A common mobile phase consists of a phosphate buffer (e.g., 0.05 M KH₂PO₄, pH 4.0), methanol, and acetonitrile in a 40:40:20 v/v/v ratio.[1][5] Adjusting the pH or the organic modifier ratio can improve peak shape. 2. Flush the column with a strong solvent, or replace the column if it's old or has been subjected to harsh conditions. 3. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks in the HPLC system. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination of the sample, solvent, or glassware. 2. Formation of new, unexpected degradation products. 3. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all glassware. Prepare fresh samples and mobile phases. 2. If a new peak is consistently observed under specific stress conditions, it may be a new degradation product that requires characterization. 3. Implement a robust column washing protocol between injections. |
| Low recovery of this compound bromide. | 1. Incomplete extraction from the sample matrix. 2. Adsorption of the analyte to glassware or plasticware. 3. Significant degradation has occurred. | 1. Optimize the sample extraction procedure. Sonication may aid in complete dissolution. 2. Use silanized glassware to minimize adsorption. 3. Re-evaluate the stress conditions (e.g., reduce exposure time or temperature) to achieve partial degradation for accurate quantification. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound Bromide
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Degradation Products' Retention Times (tR, min) |
| Acid Hydrolysis | 0.1M HCl at 80°C | 24 hours | Gradual Degradation | 7.62, 12.32[1][2] |
| Alkaline Hydrolysis | 0.1M NaOH at 80°C | 2 hours | ~60%[1][2] | 7.62, 12.32[1][2] |
| Neutral Hydrolysis | Water at 80°C | 24 hours | Minor Degradation | 7.62[1][2] |
| Oxidative Degradation | 3% H₂O₂ at room temperature | 48 hours | 4-5%[2] | 7.62[2] |
| Thermal Degradation | Dry heat at 80°C | 48 hours | 15-20%[2] | 12.32[2] |
| Photolytic Degradation | Photostability chamber | 30 days | Degradation Observed | 7.62[1][2] |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This protocol is for the simultaneous determination of this compound bromide and its degradation products.
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound bromide reference standard in the mobile phase to obtain a stock solution of a known concentration.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range for linearity studies (e.g., 2.5–250 µg/mL).[1]
-
-
Sample Preparation for Forced Degradation:
-
Prepare a stock solution of this compound bromide.
-
For hydrolysis, dilute the stock solution with 0.1M HCl, 0.1M NaOH, or water and heat as specified in Table 1.
-
For oxidation, dilute the stock solution with 3% H₂O₂ and keep at room temperature.
-
For thermal degradation, expose the solid drug to dry heat.
-
For photolytic degradation, expose the drug solution or solid to light in a photostability chamber.
-
After the specified duration, neutralize the acidic and basic samples and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Sample Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to establish system suitability (e.g., theoretical plates, tailing factor) and to construct a calibration curve.
-
Inject the stressed samples.
-
Identify and quantify the this compound bromide peak and any degradation product peaks by comparing their retention times with those of the standard and by integrating the peak areas.
Mandatory Visualizations
Caption: Experimental workflow for the stability testing of this compound bromide.
Caption: Simplified degradation pathways of this compound bromide under different stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. US20220040196A1 - Pharmaceutical Composition of Chlordiazepoxide and this compound Combination - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Stability-indicating HPLC method for simultaneous determination of this compound bromide and chlordiazepoxide in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of a degradation product in this compound bromide drug substance by capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-indicating RP-HPLC method for the simultaneous determination of this compound bromide and chlordiazepoxide in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing HPLC Parameters for the Separation of Clidinium and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Clidinium and its degradation products. As detailed information on the specific metabolites of this compound is limited in publicly available literature, this guide focuses on the separation of the parent compound from its degradation products, which are often encountered during stability studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why am I observing significant peak tailing for my this compound peak?
Answer:
Peak tailing is a common issue when analyzing basic compounds like this compound, which is a quaternary ammonium compound. The primary cause is often secondary interactions between the positively charged analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Here are several strategies to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-4) can protonate the silanol groups, reducing their interaction with the cationic this compound molecule.[2][3] A mobile phase consisting of potassium dihydrogen phosphate buffer (0.05 M, pH 4.0 adjusted with 0.5% orthophosphoric acid), methanol, and acetonitrile has been used successfully.[4]
-
Use of an Appropriate Column: Employing a column with end-capping can shield the residual silanol groups, minimizing secondary interactions.[1] Alternatively, columns specifically designed for the analysis of basic compounds, such as those with a polar-embedded or charged surface, can improve peak shape.
-
Increase Buffer Strength: A higher buffer concentration (e.g., 10-50 mM) in the mobile phase can also help to mask the residual silanol groups and improve peak symmetry.
-
Sample Overload: Injecting too concentrated a sample can lead to column overloading and result in peak tailing. Try diluting your sample and reinjecting.[1]
Question: I am seeing poor resolution between this compound and its degradation products. How can I improve the separation?
Answer:
Achieving adequate resolution between the parent drug and its degradation products is critical for accurate quantitation. Here are some parameters to optimize:
-
Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact resolution. Systematically varying the percentage of the organic solvent can help to fine-tune the separation. For instance, a mobile phase of acetonitrile, methanol, and 0.1M ammonium acetate (30:40:30, v/v/v) has been shown to be effective for separating this compound from other compounds.[5]
-
Choice of Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, trying the other or a combination of both might improve the resolution.
-
Column Chemistry: Switching to a different column chemistry (e.g., from C18 to C8 or a phenyl column) can alter the selectivity of the separation and improve the resolution between closely eluting peaks.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program, where the mobile phase composition is changed over the course of the run, can help to separate complex mixtures of the parent drug and its degradation products.
Question: My baseline is noisy, affecting the integration of my peaks. What are the possible causes and solutions?
Answer:
A noisy baseline can compromise the sensitivity and accuracy of your analysis. Common causes and their solutions include:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phase is properly degassed using sonication, vacuum filtration, or an inline degasser.
-
Contamination: Impurities in the solvents or buffer salts can contribute to a noisy baseline. Use high-purity HPLC-grade solvents and reagents.
-
Precipitation: If using a buffered mobile phase, ensure the buffer is completely dissolved and that the organic modifier concentration does not cause precipitation.
-
-
System Issues:
-
Pump Problems: Fluctuations in pump pressure can lead to a noisy baseline. Check for leaks and ensure the pump seals are in good condition.
-
Detector Lamp: An aging detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.
-
-
Column Contamination: Contaminants from previous injections accumulating on the column can bleed off and cause baseline noise. Flush the column with a strong solvent.
Frequently Asked Questions (FAQs)
What type of HPLC column is best suited for this compound analysis?
Both C8 and C18 reversed-phase columns have been successfully used for the analysis of this compound.[4][5] The choice between them may depend on the specific separation requirements. A C8 column is slightly less hydrophobic than a C18 and may provide different selectivity. For basic compounds like this compound, columns with end-capping are recommended to minimize peak tailing.[1]
What is a typical mobile phase for the HPLC analysis of this compound?
A common approach is to use a mixture of an aqueous buffer and one or more organic solvents. Examples of effective mobile phases include:
-
Acetonitrile:Methanol:0.1M Ammonium Acetate (30:40:30, v/v/v) with the pH of the aqueous component adjusted to 5.0.[5]
-
0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.0):Methanol:Acetonitrile (40:40:20, v/v/v).[4]
The optimal mobile phase will depend on the column used and the specific separation being performed.
What detection wavelength is typically used for this compound?
This compound bromide can be detected using a UV detector. Wavelengths of 218 nm and 220 nm have been reported in the literature for its analysis.[4][5]
How can I prepare a sample of this compound from a pharmaceutical formulation for HPLC analysis?
For capsule formulations, the contents of several capsules are typically pooled and an accurately weighed portion is dissolved in a suitable solvent, such as methanol or the mobile phase. The solution is then sonicated to ensure complete dissolution, diluted to an appropriate concentration, and filtered through a 0.45 µm filter before injection into the HPLC system.
Where can I find information on the metabolites of this compound?
Detailed information on the metabolites of this compound and their specific HPLC analysis is limited in the available scientific literature. One source mentions that it is principally metabolized in the liver to its 3-hydroxy alcohol.[1] However, most published HPLC methods focus on the analysis of the parent drug and its degradation products formed during forced degradation studies.[4]
Quantitative Data Summary
The following tables summarize quantitative data from published HPLC methods for the analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Nucleodur C8 (250 x 4.6 mm, 5 µm)[5] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Methanol:0.1M NH4OAc (pH 5.0) (30:40:30, v/v/v)[5] | 0.05 M KH2PO4 (pH 4.0):Methanol:Acetonitrile (40:40:20, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[4] |
| Detection Wavelength | 218 nm[5] | 220 nm[4] |
| Column Temperature | 25°C[5] | Ambient[4] |
| Injection Volume | 10 µL[5] | Not Specified |
Table 2: Validation Parameters for this compound HPLC Methods
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 2.5–300.0[5] | 2.5–250[4] |
| Correlation Coefficient (r²) | > 0.999[5] | 0.9995[4] |
| LOD (µg/mL) | 0.088[5] | 0.087[4] |
| LOQ (µg/mL) | 0.294[5] | 0.291[4] |
| Recovery (%) | 100.40–103.38[5] | Not Specified |
Experimental Protocols
The following is a generalized experimental protocol for the HPLC analysis of this compound, based on published methods.
1. Materials and Reagents
-
This compound Bromide reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or Potassium dihydrogen phosphate (analytical grade)
-
Acetic acid or Orthophosphoric acid for pH adjustment
-
Water (HPLC grade)
-
Sample containing this compound bromide (e.g., pharmaceutical capsules)
2. Instrument and Chromatographic Conditions
-
HPLC system with a UV detector
-
Column: C8 or C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Prepare one of the mobile phases detailed in Table 1. Filter through a 0.45 µm membrane filter and degas.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 218 nm or 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C or ambient
3. Standard Solution Preparation
-
Prepare a stock solution of this compound Bromide reference standard (e.g., 1 mg/mL) in methanol or mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 2.5-300 µg/mL).
4. Sample Preparation
-
Weigh the contents of not less than 20 capsules to determine the average weight.
-
Accurately weigh a portion of the powdered capsule contents equivalent to a known amount of this compound Bromide.
-
Transfer the powder to a volumetric flask and add a portion of the dissolution solvent (e.g., methanol).
-
Sonicate for approximately 15 minutes to ensure complete dissolution.
-
Dilute to volume with the dissolution solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of this compound Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Clidinium Administration in Animal Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting information for the administration of Clidinium in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its primary effect is to reduce smooth muscle spasms and decrease secretions in the gastrointestinal tract.[1][3] It is often used in research to investigate its effects on gastrointestinal motility and secretion.
Q2: What are the common administration routes for this compound in animal studies?
The most common administration routes for this compound in animal studies are oral gavage (PO), intraperitoneal (IP) injection, and intravenous (IV) injection. The choice of route depends on the specific experimental design, desired onset of action, and the animal model being used.
Q3: What are the typical dosages of this compound used in animal studies?
Dosages can vary significantly depending on the animal species and the intended effect. The following table summarizes reported dosages from various studies. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Animal Model | Administration Route | Dosage Range | Reference |
| Mice | Oral | 0.1 - 1.0 mg/kg | [4][5] |
| Rats | Oral | 0.1 - 10 mg/kg | [5] |
| Dogs | Oral | 0.1 - 2.5 mg/kg | [5] |
| Monkeys | Oral | 5 mg/kg | |
| Rabbits | Oral | 5 mg/kg |
Q4: What are the potential side effects of this compound in animals?
As an anticholinergic agent, this compound can cause a range of side effects. Researchers should be aware of these and monitor animals closely.
| Common Side Effects | Species Observed |
| Dry mouth | Dogs[5] |
| Blurred vision | General anticholinergic effect |
| Urinary hesitancy/retention | General anticholinergic effect |
| Constipation | Mice[4] |
| Pupillary dilation | Dogs[5] |
| Drowsiness | General side effect |
| Ataxia (impaired coordination) | General side effect |
Q5: How should this compound bromide be prepared and stored?
This compound bromide is soluble in water and ethanol. For stock solutions, it can be dissolved in sterile saline or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions daily. Store this compound bromide powder in a cool, dry, and dark place.
Administration Protocols and Troubleshooting
Oral Gavage (PO) Administration
Experimental Protocol:
-
Animal Restraint: Gently but firmly restrain the animal. For mice and rats, scruff the animal to immobilize the head and neck.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the this compound solution.
-
Needle Removal: Gently withdraw the needle in the same angle it was inserted.
-
Monitoring: Observe the animal for at least 10-15 minutes post-administration for any signs of distress, such as labored breathing or regurgitation.
Troubleshooting Guide: Oral Gavage
| Issue | Possible Cause | Solution |
| Animal struggles excessively | Improper restraint, stress | Ensure a firm but gentle grip. Allow the animal to calm down before attempting again. Consider habituating the animal to handling prior to the experiment. |
| Resistance during needle insertion | Incorrect placement (trachea) | Immediately withdraw the needle. Reposition and attempt again. If resistance persists, do not force it. |
| Fluid coming from the nose or mouth | Accidental administration into the trachea | Immediately stop the administration and withdraw the needle. Hold the animal with its head down to allow the fluid to drain. Monitor the animal closely for respiratory distress. |
| Regurgitation after administration | Administration volume too large or administered too quickly | Reduce the volume of administration. Administer the solution more slowly. Ensure the gavage needle reaches the stomach. |
| Injury to the esophagus or stomach | Improper technique, rough handling | Use a gavage needle with a ball-tip to minimize trauma. Ensure proper measurement and gentle insertion. |
Intraperitoneal (IP) Injection
Experimental Protocol:
-
Animal Restraint: Restrain the animal to expose the abdomen. For rodents, this can be done by scruffing and securing the hindquarters.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Injection: Slowly inject the this compound solution into the peritoneal cavity.
-
Needle Removal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Observe the animal for any signs of distress or abdominal discomfort.
Troubleshooting Guide: Intraperitoneal Injection
| Issue | Possible Cause | Solution |
| Fluid leakage from the injection site | Needle gauge too large, improper injection angle | Use a smaller gauge needle. Ensure the needle fully penetrates the peritoneum. |
| Aspiration of urine or blood | Incorrect needle placement (bladder or blood vessel) | Withdraw the needle immediately. Use a new sterile needle and syringe and inject at a different site. |
| Subcutaneous injection (lump under the skin) | Needle did not fully penetrate the abdominal wall | Ensure the needle is inserted at the correct angle and depth. |
| Animal shows signs of pain or distress | Irritating vehicle, solution too cold | Ensure the vehicle is non-irritating and the solution is at room temperature. |
| Abdominal distension or signs of peritonitis | Introduction of contaminants, puncture of an internal organ | Use sterile technique. Ensure proper needle placement. If symptoms persist, consult a veterinarian. |
Intravenous (IV) Injection (Tail Vein)
Experimental Protocol:
-
Animal Warming: Warm the animal under a heat lamp or by placing the cage on a warming pad to dilate the tail veins.
-
Animal Restraint: Place the animal in a suitable restrainer that allows access to the tail.
-
Vein Visualization: Identify one of the lateral tail veins. Wiping the tail with 70% ethanol can help visualize the veins.
-
Needle Insertion: Using a 27-30 gauge needle with the bevel up, insert the needle into the vein at a shallow angle.
-
Confirmation of Placement: A small "flash" of blood in the needle hub may be visible upon successful entry into the vein.
-
Injection: Slowly inject the this compound solution. There should be no resistance. If a bleb forms under the skin, the needle is not in the vein.
-
Needle Removal and Pressure: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Observe the animal for any adverse reactions.
Troubleshooting Guide: Intravenous Injection
| Issue | Possible Cause | Solution |
| Difficulty visualizing the tail veins | Insufficient warming, dark skin pigmentation | Ensure the animal is adequately warmed. Use a fiber optic light source to transilluminate the tail. |
| Vein rolls or is difficult to cannulate | Improper stabilization of the tail | Firmly but gently hold the tail to prevent movement. |
| Formation of a subcutaneous bleb | Needle has passed through the vein or is not in the vein | Withdraw the needle and re-attempt at a more proximal site on the tail. |
| Hematoma formation | Puncture of both walls of the vein | Apply gentle pressure after withdrawing the needle. |
| Animal shows signs of distress (e.g., tail flicking) | Irritating solution | Ensure the solution is at an appropriate pH and concentration. |
Visualizations
Figure 1: Mechanism of action of this compound as a muscarinic antagonist.
Figure 2: General experimental workflow for this compound administration.
Figure 3: Troubleshooting decision tree for adverse events.
References
Degradation pathways of Clidinium bromide in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation pathways of Clidinium bromide in solution and under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound bromide?
A1: this compound bromide is susceptible to degradation through several pathways, with hydrolysis being the most significant. The rate and extent of degradation are highly dependent on the pH of the solution, temperature, and exposure to light. The primary degradation pathways include:
-
Hydrolysis: This is the major degradation pathway. This compound bromide is an ester and is prone to hydrolysis, which breaks the ester bond. This process is significantly accelerated under alkaline conditions.[1][2] It is also observed to a lesser extent under acidic and neutral conditions.[1]
-
Oxidation: Mild degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[1]
-
Thermal Degradation: When exposed to dry heat, this compound bromide shows a notable level of degradation.[1]
-
Photodegradation: Exposure to a combination of fluorescent and UV light can lead to significant degradation, particularly in acidic and alkaline solutions.[1]
Q2: What are the known degradation products of this compound bromide?
A2: The primary degradation product formed, especially under alkaline hydrolysis, is 3-hydroxy-1-methylquinuthis compound bromide and benzilic acid.[2] Under forced degradation conditions, various degradation products have been identified by their retention times in HPLC analysis, though their specific structures are not all fully elucidated in the available literature.[1] One specific degradation product identified in other studies is referred to as Ro 5-5172.[3]
Q3: How does pH affect the stability of this compound bromide in solution?
A3: pH is a critical factor in the stability of this compound bromide. The drug is highly labile to alkaline hydrolysis, showing around 60% degradation in 0.1M NaOH at 80°C within just 2 hours.[1] It is more stable in acidic and neutral conditions, although gradual degradation is still observed, especially at elevated temperatures.[1]
Q4: What are the recommended storage conditions for this compound bromide solutions?
A4: Based on its degradation profile, aqueous solutions of this compound bromide should be protected from light and stored at controlled room temperature or under refrigeration.[4] It is not recommended to store aqueous solutions for more than one day.[5] For longer-term storage, a crystalline solid form at -20°C is recommended, which can be stable for at least four years.[5] Solutions in organic solvents like DMSO and dimethylformamide are also possible but should be handled with care to avoid physiological effects from the solvent.[5]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound bromide sample.
-
Possible Cause 1: Degradation due to improper sample preparation or storage.
-
Troubleshooting Steps:
-
Review your sample preparation procedure. Was the sample exposed to high temperatures, strong bases or acids, or prolonged light?
-
Ensure your diluents are fresh and at an appropriate pH. This compound bromide is more stable in neutral to slightly acidic conditions.[1]
-
Prepare fresh samples and analyze them immediately. Avoid storing aqueous solutions for extended periods.[5]
-
-
-
Possible Cause 2: Inherent instability of the drug in the formulation or solution.
-
Troubleshooting Steps:
-
Perform a forced degradation study to intentionally degrade the drug under controlled stress conditions (acid, base, oxidation, heat, light).[1] This will help you identify the retention times of the degradation products.
-
Compare the retention times of the unexpected peaks in your sample with those from the forced degradation study to confirm if they are degradation products.
-
-
Problem: My this compound bromide assay values are lower than expected.
-
Possible Cause 1: Degradation of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Verify the storage conditions of your this compound bromide standard and sample. Ensure they are protected from light, high humidity, and extreme temperatures.[1][6]
-
Check the pH of your sample solutions. As mentioned, alkaline conditions can cause rapid degradation.[1]
-
Use a stability-indicating analytical method, such as the one detailed in the experimental protocols section, that can separate the intact drug from its degradation products.[1][7]
-
-
Quantitative Data Summary
The following table summarizes the degradation of this compound bromide under various stress conditions as reported in a stability-indicating HPLC method study.[1]
| Stress Condition | Duration | Temperature | % Degradation of this compound Bromide | Retention Times of Degradation Peaks (min) |
| Acid Hydrolysis (0.1M HCl) | 24 hours | 80°C | Gradual degradation | 7.62, 12.32 |
| Alkaline Hydrolysis (0.1M NaOH) | 2 hours | 80°C | ~60% | 7.62, 12.32 |
| Neutral Hydrolysis (Water) | 24 hours | 80°C | Minor degradation | 7.62 |
| Oxidative Degradation (3% H₂O₂) | 48 hours | Room Temp. | Mild degradation | 7.62 |
| Thermal Degradation (Dry Heat) | 48 hours | 80°C | 15-20% | 12.32 |
| Photolytic Degradation (in 0.1M HCl) | 30 days | Ambient | 45% | 7.62 |
| Photolytic Degradation (in 0.1M NaOH) | 30 days | Ambient | 12% | Not specified |
| Photolytic Degradation (Neutral) | 30 days | Ambient | Sufficiently stable | Not specified |
Experimental Protocols
1. Forced Degradation Study Protocol [1]
This protocol outlines the stress conditions used to induce the degradation of this compound bromide for the development of a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound bromide.
-
Acid Hydrolysis: Dilute an aliquot of the stock solution with 0.1M HCl. Heat the solution at 80°C for 24 hours.
-
Alkaline Hydrolysis: Dilute an aliquot of the stock solution with 0.1M NaOH. Heat the solution at 80°C for 24 hours (significant degradation can be observed in as little as 2 hours).
-
Neutral Hydrolysis: Dilute an aliquot of the stock solution with distilled water. Heat the solution at 80°C for 24 hours.
-
Oxidative Degradation: Dilute an aliquot of the stock solution with 3% v/v hydrogen peroxide. Store the solution at room temperature for 48 hours.
-
Thermal Degradation (Solid State): Expose the pure drug powder to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose solutions of the drug in 0.1M HCl, 0.1M NaOH, and water, as well as the solid drug, to a combination of fluorescent and UV lamps for 30 days.
2. Stability-Indicating HPLC Method [1]
This method is designed to separate this compound bromide from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.05 M KH₂PO₄ buffer (pH 4.0, adjusted with 0.5% orthophosphoric acid), methanol, and acetonitrile in a ratio of 40:40:20 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Temperature: Ambient.
Visualizations
Caption: Alkaline hydrolysis pathway of this compound bromide.
Caption: Workflow for forced degradation studies.
Caption: Factors influencing this compound bromide degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The determination of a degradation product in this compound bromide drug substance by capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of this compound Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. US20220040196A1 - Pharmaceutical Composition of Chlordiazepoxide and this compound Combination - Google Patents [patents.google.com]
- 7. Stability-indicating HPLC method for simultaneous determination of this compound bromide and chlordiazepoxide in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Clidinium Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Clidinium's effects in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a synthetic anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Specifically, it shows selectivity for the M3 subtype, which is a G-protein coupled receptor (GPCR).[1] In many cell types, the M3 receptor is coupled to a Gq protein. Upon activation by an agonist (like acetylcholine or carbachol), the Gq protein activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular signaling pathways.[3] By blocking this receptor, this compound inhibits these downstream signaling events.
Q2: We are observing a diminished response to this compound in our cell line after several weeks of continuous culture. What are the likely causes?
This phenomenon is likely due to the development of cellular resistance to the muscarinic antagonist. The most common mechanisms for this type of resistance involve changes at the receptor level, a process often referred to as GPCR desensitization and downregulation.[4][5]
Potential causes include:
-
Receptor Downregulation: Prolonged exposure to an antagonist can, in some systems, lead to a decrease in the total number of muscarinic receptors in the cell. This can be due to increased receptor degradation or decreased receptor synthesis.[1][6][7]
-
Receptor Internalization/Sequestration: The cell may actively remove muscarinic receptors from the plasma membrane, sequestering them into intracellular vesicles.[1][8][9] This reduces the number of receptors available to interact with this compound.
-
Receptor Uncoupling: The receptor may become uncoupled from its downstream signaling machinery (the G-protein), rendering it non-functional even if this compound is not bound.[8]
-
Alterations in Downstream Signaling Pathways: Cells may adapt by upregulating compensatory signaling pathways to bypass the muscarinic receptor blockade.
Q3: How can we confirm that our cells have developed resistance to this compound?
Resistance can be quantitatively confirmed by determining the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells and comparing it to the IC50 of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a functional assay, such as a calcium mobilization assay in response to a muscarinic agonist.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in Long-Term Cultures
Symptoms:
-
Higher concentrations of this compound are required to achieve the same level of inhibition of agonist-induced signaling (e.g., calcium release).
-
A rightward shift is observed in the this compound dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Verification Method |
| Muscarinic Receptor Downregulation | 1. Intermittent Dosing: Instead of continuous exposure, try a "washout" period where this compound is removed from the culture medium for a defined period to allow for receptor re-expression. 2. Use of Pharmacological Chaperones: For some GPCRs, small molecules can assist in proper receptor folding and trafficking to the cell surface, potentially increasing receptor density.[2][10][11] | 1. Radioligand Binding Assay: Use a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) to quantify the total number of muscarinic receptors (Bmax) on the cell surface.[12] A significant decrease in Bmax in resistant cells compared to parental cells confirms downregulation. 2. Western Blotting: Quantify the total cellular protein levels of the M3 muscarinic receptor.[13] |
| Receptor Internalization | 1. Sucrose Treatment: High concentrations of sucrose can inhibit clathrin-mediated endocytosis, a common pathway for GPCR internalization.[9] This can be used experimentally to see if it restores sensitivity. | Cell Surface ELISA: Use an antibody against an extracellular epitope of the receptor to quantify the number of receptors on the cell surface of non-permeabilized cells.[14][15] |
| Alterations in Downstream Signaling | 1. Combination Therapy: If a compensatory pathway is identified, consider co-treatment with an inhibitor of that pathway alongside this compound. | Phospho-protein Analysis: Use techniques like Western blotting or phospho-specific ELISAs to investigate changes in the phosphorylation status of key downstream signaling molecules (e.g., ERK, Akt) in resistant cells. |
Problem 2: Inconsistent or Noisy Data in Functional Assays
Symptoms:
-
High variability between replicate wells in calcium mobilization or cAMP assays.
-
Low signal-to-noise ratio, making it difficult to determine an accurate IC50.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Receptor Expression | 1. Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density to achieve a confluent monolayer on the day of the assay. 2. Use a Cell Line with Higher Receptor Expression: If possible, switch to a cell line known to express higher levels of the M3 muscarinic receptor. |
| Assay Conditions | 1. Optimize Agonist Concentration: Use an agonist concentration that elicits a robust and reproducible response (typically EC80). 2. Use Freshly Prepared Reagents: Ensure that all buffers, agonists, and antagonists are freshly prepared. |
| Cell Health | 1. Monitor Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion. 2. Avoid High Passage Numbers: Use cells with a low passage number, as high passage numbers can lead to phenotypic drift. |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in Cell Culture
This protocol describes a method for inducing resistance to this compound by continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cell line expressing M3 muscarinic receptors
-
Complete cell culture medium
-
This compound bromide
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Sterile culture flasks and plates
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response curve to determine the IC50 of this compound for the parental cell line using a functional assay (e.g., calcium mobilization assay, see Protocol 3).
-
Initiate drug exposure: Start by culturing the cells in a medium containing a low concentration of this compound (e.g., 1/10th to 1/5th of the IC50).
-
Gradual dose escalation: Once the cells have adapted and are growing at a normal rate, increase the concentration of this compound in the medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell viability: At each concentration, closely monitor cell viability and morphology. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Establish the resistant line: Continue this process of gradual dose escalation over several weeks to months. The resistant cell line is considered established when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50 of the parental line.
-
Characterize the resistant line: Once established, determine the new, stable IC50 of this compound for the resistant cell line.
Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Quantification
This protocol allows for the quantification of the total number of muscarinic receptors (Bmax) and their affinity (Kd) for a radioligand.
Materials:
-
Parental and this compound-resistant cells
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Radioligand (e.g., [3H]N-methylscopolamine)
-
Non-labeled competitor (e.g., Atropine)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Cell preparation: Harvest parental and resistant cells and prepare a cell suspension in binding buffer.
-
Saturation binding:
-
Set up a series of tubes with a constant number of cells.
-
Add increasing concentrations of the radioligand to the tubes.
-
To a parallel set of tubes, add a high concentration of the non-labeled competitor to determine non-specific binding.
-
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and use non-linear regression to determine the Bmax and Kd values.
Protocol 3: Calcium Mobilization Assay
This assay measures the ability of a muscarinic agonist to induce an increase in intracellular calcium, and the ability of this compound to inhibit this response.
Materials:
-
Parental and this compound-resistant cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic agonist (e.g., Carbachol)
-
This compound bromide
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dye solution for 30-60 minutes at 37°C.
-
Antagonist pre-incubation: For IC50 determination, pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Fluorescence measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Inject the muscarinic agonist and immediately begin recording the change in fluorescence over time.
-
-
Data analysis:
-
Calculate the change in fluorescence for each well.
-
For IC50 determination, plot the percentage of inhibition against the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Quantitative Data Summary
The following tables provide hypothetical but realistic data that could be obtained from the experiments described above.
Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 of this compound (nM) | Fold Resistance |
| Parental | 15.2 ± 2.1 | 1.0 |
| This compound-Resistant | 185.6 ± 15.8 | 12.2 |
Table 2: Muscarinic Receptor Density in Parental and Resistant Cell Lines
| Cell Line | Bmax (fmol/mg protein) | Kd of [3H]NMS (nM) |
| Parental | 250.4 ± 18.9 | 0.8 ± 0.1 |
| This compound-Resistant | 95.7 ± 9.2 | 0.9 ± 0.2 |
Visualizations
Caption: Signaling pathway in sensitive vs. resistant cells.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaperoning G Protein-Coupled Receptors: From Cell Biology to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR desensitization: Acute and prolonged phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recovery of the muscarinic cholinergic receptor from its down-regulation in cultured smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-induced down-regulation of m1 muscarinic receptors and reduction of their mRNA level in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desensitization and internalization of the m2 muscarinic acetylcholine receptor are directed by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desensitization of human muscarinic acetylcholine receptor m2 subtypes is caused by their sequestration/internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological chaperones correct misfolded GPCRs and rescue function: protein trafficking as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacoperones: A New Therapeutic Approach for Diseases Caused By Misfolded G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suitability of Nicotinic Acetylcholine Receptor α7 and Muscarinic Acetylcholine Receptor 3 Antibodies for Immune Detection: Evaluation in Murine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Preclinical Drug Interactions with Clidinium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Clidinium in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of potential drug interactions with this compound?
A1: Potential drug interactions with this compound can be broadly categorized into two types:
-
Pharmacokinetic Interactions: These interactions occur when one drug affects the absorption, distribution, metabolism, or excretion (ADME) of another. For this compound, a key area of investigation would be its metabolism by cytochrome P450 (CYP) enzymes and its potential to inhibit or induce these enzymes, which could affect the plasma concentrations of co-administered drugs.
-
Pharmacodynamic Interactions: These interactions occur when drugs with similar or opposing pharmacological effects are co-administered, leading to additive, synergistic, or antagonistic effects. As an anticholinergic agent, this compound can have additive or synergistic effects with other drugs possessing anticholinergic properties or with CNS depressants.
Q2: Which cytochrome P450 (CYP) enzymes are likely involved in this compound metabolism?
Q3: Can this compound exhibit synergistic pharmacodynamic effects with other drugs?
A3: Yes, preclinical evidence demonstrates a synergistic interaction between this compound and the benzodiazepine chlordiazepoxide in mice. When administered in combination, their protective effect against stress-induced gastric mucosal erosion was nearly three times more potent than what would be predicted from the simple addition of their individual effects.[2] This potentiation is thought to be due to the combination of this compound's peripheral anticholinergic action and chlordiazepoxide's central suppression of autonomic activity.[2]
Troubleshooting Guides
Scenario 1: Unexpected Pharmacokinetic Profile of a Co-administered Drug in Animal Models
Issue: You are co-administering a new chemical entity (NCE) with this compound in a rodent model and observe a significant and unexpected increase in the plasma concentration (AUC) and a prolonged half-life of your NCE compared to when the NCE is administered alone.
Troubleshooting Steps:
-
Hypothesize a Mechanism: The observed changes strongly suggest that this compound may be inhibiting the metabolic pathway of your NCE. Given the information on a similar anticholinergic, the primary candidates for this inhibition are CYP3A4 and CYP2D6 enzymes.[1]
-
In Vitro Verification:
-
Conduct an in vitro CYP450 inhibition assay using human or rodent liver microsomes.
-
Incubate the microsomes with known probe substrates for various CYP isoforms (especially CYP3A4 and CYP2D6) in the presence and absence of this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) of this compound for each CYP isoform. A low IC50 value for the CYP isoform known to metabolize your NCE would support your hypothesis.
-
-
Follow-up In Vivo Studies:
-
If in vitro inhibition is confirmed, design a follow-up in vivo study using a known inhibitor of the specific CYP isoform (e.g., ketoconazole for CYP3A4) as a positive control.
-
Compare the pharmacokinetic profile of your NCE when co-administered with this compound to that when co-administered with the known inhibitor.
-
Caption: Workflow for troubleshooting unexpected in vivo pharmacokinetic interactions.
Scenario 2: Excessive Sedation or Anticholinergic Effects in Animal Models
Issue: In your preclinical study, co-administration of this compound with another compound results in an unexpectedly high incidence of adverse effects such as profound sedation, ataxia, severe dry mouth, or urinary retention in the test animals.
Troubleshooting Steps:
-
Review Pharmacological Classes:
-
Determine if the co-administered drug has known CNS depressant or anticholinergic properties.
-
Drugs to consider include benzodiazepines, opioids, antihistamines, and tricyclic antidepressants.
-
-
Hypothesize Pharmacodynamic Interaction: The observed effects are likely due to an additive or synergistic pharmacodynamic interaction. This compound's anticholinergic effects can summate with those of other drugs, and its common co-formulation with the CNS depressant chlordiazepoxide highlights the potential for enhanced sedation.
-
Dose De-escalation Study:
-
Design a study with a matrix of lower doses for both this compound and the co-administered drug.
-
This will help determine if there is a dose combination that maintains the desired therapeutic effect while minimizing the adverse effects.
-
-
Isolate the Effects: If feasible, use specific antagonists to block one of the drug's effects to confirm the mechanism of the interaction. For example, if a CNS depressant is co-administered, a benzodiazepine antagonist like flumazenil could be used in a non-clinical setting to see if it reverses the excessive sedation.
Quantitative Data Summary
Table 1: Hypothetical In Vitro CYP450 Inhibition Data for this compound
Disclaimer: The following table is an illustrative example of how to present in vitro CYP450 inhibition data. Publicly available experimental data for this compound is limited. Researchers should generate their own data following the experimental protocols outlined below.
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | > 100 | No Inhibition |
| CYP2C9 | Tolbutamide | > 100 | No Inhibition |
| CYP2C19 | S-Mephenytoin | > 100 | No Inhibition |
| CYP2D6 | Dextromethorphan | 15.2 | Competitive |
| CYP3A4 | Midazolam | 8.9 | Competitive |
Table 2: Preclinical Pharmacodynamic Synergism of this compound and Chlordiazepoxide
| Animal Model | Endpoint | This compound Alone | Chlordiazepoxide Alone | Combination (this compound + Chlordiazepoxide) | Finding |
| Mouse | Prevention of stress-induced gastric erosion | 2.5x more potent than Chlordiazepoxide | - | ~5x more protective than this compound alone | The combination showed a protective effect nearly three times greater than predicted by simple additivity, indicating synergism.[2] |
Detailed Methodologies
Experimental Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the potential of this compound to inhibit major CYP450 enzymes using human liver microsomes.
-
Materials:
-
Human Liver Microsomes (HLM)
-
This compound Bromide
-
CYP450 probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare a series of concentrations of this compound in the appropriate solvent.
-
In a 96-well plate, pre-incubate HLMs with the this compound concentrations in phosphate buffer at 37°C.
-
Add the specific CYP probe substrate to each well.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time at 37°C.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the amount of metabolite formed using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Protocol 2: In Vivo Pharmacokinetic Drug Interaction Study in Rodents
This protocol outlines a general approach for evaluating the effect of this compound on the pharmacokinetics of a co-administered drug (Drug X) in rats.
-
Animals:
-
Male Sprague-Dawley rats (n=5 per group) with cannulated jugular veins for serial blood sampling.
-
-
Study Design:
-
Group 1 (Control): Administer Drug X at a single dose (e.g., 10 mg/kg, oral gavage).
-
Group 2 (Test): Administer this compound (e.g., 5 mg/kg, oral gavage) 30 minutes prior to the administration of Drug X (10 mg/kg, oral gavage).
-
-
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer this compound or vehicle to the respective groups.
-
After 30 minutes, administer Drug X to all animals.
-
Collect blood samples (approx. 0.2 mL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose of Drug X) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of Drug X in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) for Drug X in both groups using non-compartmental analysis.
-
Statistically compare the parameters between the control and test groups to determine if this compound significantly altered the pharmacokinetics of Drug X.
-
Visualizations
Signaling Pathways
Caption: this compound acts as an antagonist at the Muscarinic M3 receptor.
Caption: Chlordiazepoxide enhances GABA-mediated chloride influx at the GABA-A receptor.
References
- 1. In vitro liver metabolism of athis compound bromide in preclinical animal species and humans: identification of the human enzymes involved in its oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Enhancing the Oral Bioavailability of Clidinium Bromide in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo oral dosage form development for Clidinium Bromide in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound Bromide and why is its oral bioavailability a concern?
A1: this compound Bromide is a synthetic quaternary ammonium anticholinergic agent that acts as a muscarinic receptor antagonist.[1][2][3] It is used to treat gastrointestinal disorders such as peptic ulcers and irritable bowel syndrome by reducing stomach acid and intestinal motility.[3][4][5] Its oral bioavailability is reported to be low, which presents a significant challenge in developing effective oral dosage forms for consistent therapeutic outcomes in animal studies.[3] The quaternary ammonium structure results in a permanent positive charge, which limits its passive diffusion across the intestinal epithelium.
Q2: What are the key physicochemical properties of this compound Bromide relevant to formulation development?
A2: Understanding the physicochemical properties of this compound Bromide is crucial for designing appropriate formulation strategies. Key properties are summarized in the table below. There are conflicting reports regarding its water solubility, with some sources stating it is soluble in water and alcohol[1][6] and others indicating it is not soluble in water but soluble in DMSO.[7] This discrepancy may be due to differences in experimental conditions or the specific salt form. Researchers should determine the solubility of their specific batch of this compound Bromide under their experimental conditions.
Q3: What are the primary challenges encountered when formulating this compound Bromide for oral administration in animal studies?
A3: Researchers may face several challenges, including:
-
Low and Variable Bioavailability: Due to its poor membrane permeability as a quaternary ammonium compound.
-
Formulation Stability: this compound Bromide, particularly in combination with Chlordiazepoxide, is sensitive to moisture and light, which can lead to degradation and the formation of impurities.[8]
-
High Inter-Individual Variability: Differences in gastrointestinal physiology among animals can lead to significant variations in plasma concentrations.[9]
-
Dosing Accuracy in Small Animals: Ensuring accurate and consistent dosing, especially with low-dose formulations, can be challenging.[9]
Q4: Which animal models are suitable for oral bioavailability studies of this compound Bromide?
A4: Various animal models have been used for pharmacological studies of this compound Bromide, including mice, rats, dogs, monkeys, and rabbits.[5][10][11] The choice of model depends on the specific research question, but dogs are often used for absorption studies of drugs whose absorption is pH-dependent.[12] It is important to consider species-specific differences in gastrointestinal physiology and metabolism.[13][14]
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of this compound Bromide After Oral Administration
Low plasma concentrations are a primary indicator of poor oral bioavailability. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for low oral bioavailability.
Potential Causes and Solutions:
-
Inadequate Analytical Method Sensitivity:
-
Problem: The analytical method may not be sensitive enough to detect low concentrations of this compound Bromide in plasma.
-
Solution: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, with a low limit of quantification (LLOQ). A method with an LLOQ of 10 pg/mL in human plasma has been reported.[4]
-
-
Compound Instability:
-
Problem: this compound Bromide may be degrading in the formulation or within the gastrointestinal tract.
-
Solution: Assess the stability of this compound Bromide in simulated gastric and intestinal fluids. Protect the formulation from light and moisture.[8]
-
-
Poor Formulation Performance:
-
Problem: The current formulation does not adequately address the solubility and/or permeability limitations of this compound Bromide.
-
Solution:
-
For Poor Solubility: Consider particle size reduction, cyclodextrin complexation, or solid dispersions.[15][16]
-
For Poor Permeability: Explore the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[17][18][19] For quaternary ammonium compounds like this compound, incorporating organic acids into the formulation has been suggested to improve permeability.[20]
-
-
Issue 2: High Variability in Plasma Concentrations
High inter-animal variability can obscure the true pharmacokinetic profile and make data interpretation difficult.
Potential Causes and Solutions:
-
Food Effects:
-
Problem: The presence, absence, or type of food can significantly impact drug absorption.[21]
-
Solution: Standardize the feeding schedule of the animals (e.g., fasted or fed state) across all experimental groups.
-
-
Inconsistent Dosing Technique:
-
Problem: Inaccurate oral gavage can lead to variability in the administered dose.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. For suspensions, ensure homogeneity before each administration.
-
-
Physiological Differences:
-
Problem: Natural variations in gastrointestinal pH, motility, and enzyme activity among animals can affect drug absorption.
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Record and report any signs of illness or stress that could affect physiology.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Bromide
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆BrNO₃ | [7] |
| Molecular Weight | 432.35 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Solubility | Soluble in water and alcohol. Soluble in DMSO. | [1][6][7] |
| Melting Point | 240-241 °C | [1] |
Table 2: Reported Oral LD₅₀ of this compound Bromide
| Animal Model | LD₅₀ (mg/kg) | Reference |
| Mice | 860 ± 57 | [5][10][11] |
Experimental Protocols
Protocol 1: Preparation of a this compound Bromide-Cyclodextrin Inclusion Complex
This protocol describes a method to enhance the solubility of this compound Bromide through complexation with cyclodextrins.
Materials:
-
This compound Bromide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD.
-
Slowly add this compound Bromide to the HP-β-CD solution in a 1:1 molar ratio while stirring continuously at room temperature.
-
Continue stirring the mixture for 48-72 hours to ensure complete complexation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Characterize the complex for confirmation of formation and determine the enhancement in solubility.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound Bromide
This protocol outlines the development of a lipid-based formulation to improve the oral absorption of this compound Bromide.
Materials:
-
This compound Bromide
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Labrasol®)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound Bromide.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution with water.
-
Accurately weigh the selected components and mix them in the optimized ratio.
-
Add the required amount of this compound Bromide to the mixture and vortex until a clear, homogenous solution is formed.
-
Evaluate the self-emulsification properties of the formulation by adding it to water and observing the formation of a microemulsion.
-
Characterize the resulting microemulsion for droplet size, zeta potential, and drug content.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a novel this compound Bromide formulation.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound Bromide formulation
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the this compound Bromide formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound Bromide in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Mechanism of action for paracellular permeation enhancers.
References
- 1. This compound bromide | 3485-62-9 [chemicalbook.com]
- 2. This compound Bromide | C22H26BrNO3 | CID 19004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound bromide - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chlordiazepoxide HCl and this compound Bromide Capsules [dailymed.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. US20220040196A1 - Pharmaceutical Composition of Chlordiazepoxide and this compound Combination - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. drugcentral.org [drugcentral.org]
- 11. DailyMed - CHLORDIAZEPOXIDE HYDROCHLORIDE AND this compound BROMIDE capsule [dailymed.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 15. mdpi.com [mdpi.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 19. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers - Google Patents [patents.google.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Comparative Efficacy Analysis of Clidinium Bromide and Atropine in Gastrointestinal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of gastroenterological research and pharmacology, muscarinic receptor antagonists are pivotal in modulating gastrointestinal (GI) motility and secretion. Among these, atropine has long served as a benchmark non-selective antagonist. Clidinium bromide, another potent antimuscarinic agent, is frequently utilized in clinical practice, often in combination with the anxiolytic chlordiazepoxide, for conditions such as irritable bowel syndrome (IBS) and peptic ulcer disease.[1] This guide provides a comparative overview of the efficacy of this compound bromide and atropine, focusing on their performance in preclinical GI models. While extensive quantitative data for atropine is available, a direct head-to-head comparison with this compound bromide in identical in vitro GI models is sparse in publicly available literature. This guide synthesizes the available experimental data to offer a comprehensive comparison for research and drug development professionals.
Mechanism of Action: Targeting Muscarinic Receptors
Both this compound bromide and atropine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[2] These receptors are integral to the parasympathetic nervous system's control over GI smooth muscle contraction and glandular secretion. In the GI tract, the M2 and M3 subtypes are the most prevalent muscarinic receptors.[3] While M2 receptors are more numerous, M3 receptors are primarily responsible for mediating smooth muscle contraction.[3]
Atropine is a non-selective muscarinic antagonist, meaning it binds with high affinity to all five subtypes of muscarinic receptors (M1-M5).[4] this compound bromide is also a potent antimuscarinic agent, with evidence suggesting it acts as a selective M3 muscarinic acetylcholine receptor antagonist.[2] By blocking the binding of acetylcholine, both compounds inhibit the downstream signaling pathways that lead to increased intracellular calcium and subsequent smooth muscle contraction, resulting in an antispasmodic effect.
Quantitative Comparison of Efficacy
A direct comparison of the in vitro potency of this compound bromide and atropine in identical GI models is limited in the available literature. However, extensive data exists for atropine's efficacy in various standard preclinical assays. The following table summarizes key efficacy parameters for atropine in common GI models. The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates greater potency. Ki (inhibition constant) represents the concentration of an antagonist that will bind to 50% of the receptors in the absence of the agonist.
| Compound | GI Model | Parameter | Value | Reference |
| Atropine | Guinea Pig Ileum | pA2 | 8.16 - 9.93 | [5][6] |
| Atropine | Guinea Pig Colon (Circular Muscle) | pA2 | 8.72 ± 0.28 | |
| Atropine | Guinea Pig Colon (Longitudinal Muscle) | pA2 | 8.60 ± 0.08 | |
| Atropine | Human M2 Muscarinic Receptor (CHO cells) | pKi | 9.0 | |
| Atropine | Human M3 Muscarinic Receptor (CHO cells) | pKi | 9.48 |
Note: Extensive searching did not yield specific pA2 or IC50 values for this compound bromide in isolated GI tissue models for a direct quantitative comparison.
Experimental Protocols
The data presented for atropine is typically derived from well-established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to assess the efficacy of antimuscarinic agents in GI models.
Isolated Organ Bath for GI Motility
This in vitro method assesses the effect of a compound on the contractility of isolated GI smooth muscle tissue.
Objective: To determine the potency of an antagonist (e.g., atropine or this compound bromide) in inhibiting agonist-induced contractions of isolated intestinal tissue.
Materials:
-
Isolated intestinal segment (e.g., guinea pig ileum, rabbit jejunum)
-
Organ bath system with temperature control and aeration
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution)
-
Isotonic transducer and data acquisition system
-
Agonist (e.g., acetylcholine, carbachol)
-
Antagonist (atropine or this compound bromide)
Procedure:
-
A segment of the desired intestine is dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to an agonist (e.g., acetylcholine) is established to determine the baseline contractile response.
-
The tissue is washed and allowed to return to baseline.
-
The tissue is incubated with a known concentration of the antagonist (atropine or this compound bromide) for a specific period.
-
A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
The process is repeated with increasing concentrations of the antagonist.
-
The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value of the antagonist using a Schild plot analysis.
Radioligand Binding Assay for Receptor Affinity
This biochemical assay measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of atropine or this compound bromide for muscarinic receptor subtypes (e.g., M2 and M3).
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells transfected with the human M2 or M3 receptor gene).
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine) that binds to the muscarinic receptor.
-
Unlabeled antagonist (atropine or this compound bromide).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Pathways
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
Both this compound bromide and atropine are effective muscarinic receptor antagonists that reduce GI smooth muscle contractility. Atropine is a well-characterized, non-selective antagonist with high potency across various GI models, as evidenced by its pA2 and pKi values. While this compound bromide is known to be a potent antispasmodic, and is suggested to be M3 selective, a lack of publicly available, direct comparative in vitro data in GI models makes a precise quantitative comparison of its potency relative to atropine challenging.
For researchers and drug development professionals, the choice between these agents in a preclinical setting may depend on the specific research question. Atropine serves as a reliable, non-selective tool for studying the overall effects of muscarinic blockade. If investigating the specific role of M3 receptors in GI function, this compound bromide could be a valuable tool, although its receptor selectivity profile would need to be thoroughly characterized in the experimental system being used. Further preclinical studies directly comparing the in vitro efficacy and receptor selectivity of this compound bromide and atropine in various GI tissues would be highly beneficial to the scientific community.
References
- 1. A comparison of the affinities of antagonists for acetylcholine receptors in the ileum, bronchial muscle and iris of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of athis compound bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. ias.ac.in [ias.ac.in]
A Comparative Analysis of the Antispasmodic Effects of Clidinium and Other Anticholinergics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antispasmodic effects of Clidinium bromide against other commonly used anticholinergic agents, namely Dicyclomine and Hyoscyamine. The information presented is based on available preclinical and pharmacological data to assist researchers in evaluating these compounds for further investigation and drug development.
Executive Summary
This compound bromide is a quaternary ammonium anticholinergic agent effective in reducing gastrointestinal smooth muscle spasms.[1] Like other anticholinergics, its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. This guide delves into a comparative analysis of this compound's antispasmodic properties alongside Dicyclomine and Hyoscyamine, highlighting differences in their mechanisms and potency where data is available. While direct comparative studies with quantitative potency values for this compound are limited in publicly accessible literature, this guide synthesizes available data to provide a valuable comparative overview.
Mechanism of Action: A Commonal Ground with a Notable Exception
The primary antispasmodic effect of this compound, Dicyclomine, and Hyoscyamine stems from their ability to block muscarinic acetylcholine receptors, predominantly the M3 subtype, on gastrointestinal smooth muscle cells.[2][3] This action inhibits the binding of acetylcholine, a neurotransmitter that triggers muscle contractions, thereby leading to muscle relaxation and relief from spasms.[4]
However, Dicyclomine exhibits a dual mechanism of action that distinguishes it from this compound and Hyoscyamine. In addition to its antimuscarinic properties, Dicyclomine also exerts a direct relaxant effect on smooth muscle.[5][6][7] This musculotropic effect is independent of cholinergic nerve innervation and is believed to involve the blockade of calcium channels, which are essential for muscle contraction.
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the antispasmodic action of these anticholinergic agents.
Comparative Potency: An Overview of Preclinical Findings
| Drug | Target | Potency Metric | Value | Tissue/Assay | Reference |
| Dicyclomine | Muscarinic M1 Receptor | pA2 | 9.13 | Guinea Pig Ileum | [6] |
| Muscarinic M2 Receptor | pA2 | 7.61 (prejunctional), 7.21 (postjunctional) | Guinea Pig Ileum | [6] | |
| Acetylcholine-induced spasms | Relative Potency | ~1/8th of Atropine | in vitro, Guinea Pig Ileum | [5] | |
| Hyoscyamine | Muscarinic Receptors | General Description | Levorotatory isomer of atropine, approximately twice as potent as atropine. | General Pharmacology |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The evaluation of antispasmodic activity is commonly performed using in vitro isolated tissue bath experiments. The following is a generalized protocol based on standard pharmacological assays.
Isolated Guinea Pig Ileum Assay
This ex vivo method is a classical approach to assess the spasmolytic activity of compounds.
1. Tissue Preparation:
-
A male guinea pig (250-350g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the ileum is carefully excised and placed in Tyrode's solution (a physiological salt solution) aerated with carbogen (95% O2, 5% CO2).
-
The ileum is cleaned of mesenteric attachments, and segments of 2-3 cm are prepared.
2. Experimental Setup:
-
Each ileum segment is mounted in a 10-20 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with carbogen.
-
One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with the bath solution being changed every 15 minutes.
3. Induction of Contraction and Antagonist Evaluation:
-
A contractile agent (agonist), typically acetylcholine or histamine, is added to the organ bath to induce a stable, submaximal contraction.
-
Once a stable contraction is achieved, the test compound (this compound, Dicyclomine, or Hyoscyamine) is added in a cumulative or non-cumulative manner in increasing concentrations.
-
The relaxation of the smooth muscle is recorded, and the percentage of inhibition of the agonist-induced contraction is calculated for each concentration of the antagonist.
-
From the concentration-response curve, the IC50 value can be determined.
Conclusion
This compound bromide, Dicyclomine, and Hyoscyamine are all effective antispasmodic agents that function primarily through the blockade of muscarinic acetylcholine receptors. The key differentiator is Dicyclomine's dual mechanism, which includes a direct musculotropic relaxant effect, potentially offering an advantage in certain spastic conditions. While direct, quantitative comparisons of the antispasmodic potency of this compound bromide against Dicyclomine and Hyoscyamine are scarce in the available literature, the information compiled in this guide provides a solid foundation for researchers. Further head-to-head preclinical studies employing standardized in vitro models are warranted to definitively elucidate the comparative potency and efficacy of these agents, which would be invaluable for guiding future drug development and clinical applications in the management of gastrointestinal motility disorders.
References
- 1. Dicyclomine vs Hyoscyamine Comparison - Drugs.com [drugs.com]
- 2. Hyoscyamine & Dicyclomine Mnemonic for USMLE [pixorize.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Dicyclomine Hydrochloride [dailymed.nlm.nih.gov]
- 5. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antispasmogenic action on guinea-pig ileum of a fraction obtained from the toxic skin secretion of the stonefish, Synanceia trachynis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine-induced desensitization of the contractile response to histamine in Guinea pig ileum is prevented by either pertussis toxin treatment or by selective inactivation of muscarinic M(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Clidinium Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Clidinium, a quaternary ammonium anticholinergic agent used in the treatment of gastrointestinal disorders. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this compound. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of different analytical methods for the quantification of this compound, often in simultaneous analysis with Chlordiazepoxide. The data presented is compiled from various validation studies and offers a comparative overview to aid in method selection.
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC [1][2] | 2.5–300.0 | 100.40–103.38 | < 2% | 0.088 | 0.294 |
| Stability-Indicating RP-HPLC [3][4] | 2.5–250 | Not explicitly stated | < 2% | Not explicitly stated | Not explicitly stated |
| RP-HPLC [5] | 2.5-15 | Not explicitly stated | < 2% | Not explicitly stated | Not explicitly stated |
| UPLC [6] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| LC-MS/MS [7][8][9] | 0.005–3.0047 | 85–115% | < 15% | Not explicitly stated | 0.005 |
| LC-MS/MS [10] | 0.01-2.5 | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.01 |
Experimental Workflow for Analytical Method Cross-Validation
The cross-validation of analytical methods is a critical process to ensure that a new or alternative method is equivalent to an established method. The following diagram illustrates a typical workflow for this process.
Caption: A flowchart illustrating the key steps in the cross-validation of analytical methods.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide. These protocols are intended to provide a starting point for researchers to replicate or adapt these methods for their specific needs.
RP-HPLC Method for Simultaneous Estimation of this compound Bromide and Chlordiazepoxide[1][2]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Nucleodur C8 (250 × 4.6 mm i.d., 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.1M ammonium acetate in the ratio of 30:40:30 (v/v/v).[1][2]
-
Injection Volume: 10 µL.[1]
-
Internal Standard: Almotriptan.[1]
-
Sample Preparation: Standard stock solutions of this compound Bromide (2000.0 μg/mL) and Chlordiazepoxide (2000.0 μg/mL) were prepared by dissolving the pure drugs in methanol. Working standard solutions were prepared by appropriate dilution of the stock solutions.[1]
Stability-Indicating RP-HPLC Method[3][4]
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (250 mm × 4.6 mm, i.d., 5 µm).[3][4]
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 4.0 adjusted with 0.5% orthophosphoric acid), methanol, and acetonitrile in the ratio of 40:40:20 (v/v/v).[3][4]
-
Sample Preparation: Individual stock solutions of this compound (500 µg/mL) and Chlordiazepoxide (1000 µg/mL) were prepared in the mobile phase.[3]
LC-MS/MS Method for Simultaneous Quantification in Human Plasma[8][9][10]
-
Chromatographic System: A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Mobile Phase: Gradient elution was used. The specific gradient profile was not detailed in the abstract.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[7][8][9]
-
MRM Transitions:
-
Sample Preparation: Solid-phase extraction was employed for plasma samples.[7][8][9]
This guide provides a foundational understanding of the analytical methodologies available for this compound quantification. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the availability of instrumentation. For regulatory submissions, it is crucial to perform a thorough method validation according to ICH guidelines.
References
- 1. Simultaneous Determination of this compound Bromide and Chlordiazepoxide in Combined Dosage Forms by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability-indicating HPLC method for simultaneous determination of this compound bromide and chlordiazepoxide in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating RP-HPLC method for the simultaneous determination of this compound bromide and chlordiazepoxide in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 6. medicalpaper.net [medicalpaper.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and this compound in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Clidinium and Hyoscyamine on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the smooth muscle relaxant properties of Clidinium and Hyoscyamine, two anticholinergic agents. The following sections detail their mechanisms of action, present comparative quantitative data from in vitro studies, and outline the experimental protocols used to generate this data.
Mechanism of Action: Targeting Muscarinic Acetylcholine Receptors
Both this compound and Hyoscyamine exert their smooth muscle relaxant effects by acting as competitive antagonists at muscarinic acetylcholine (ACh) receptors. Smooth muscle contraction, particularly in the gastrointestinal tract, is largely mediated by the binding of acetylcholine to M3 muscarinic receptors, initiating a signaling cascade that leads to muscle contraction. By blocking these receptors, this compound and Hyoscyamine prevent acetylcholine from binding, thereby inhibiting muscle spasms and promoting relaxation.
Hyoscyamine is a naturally occurring tropane alkaloid and is the levo-isomer of atropine. It is a non-selective muscarinic antagonist, meaning it binds to all subtypes of muscarinic receptors (M1-M5) with some affinity. This compound bromide is a synthetic quaternary ammonium anticholinergic agent. Its quaternary structure limits its ability to cross the blood-brain barrier, thus reducing central nervous system side effects compared to tertiary amines like hyoscyamine. This compound is also a potent muscarinic receptor antagonist.
Signaling Pathway for Muscarinic Receptor-Mediated Smooth Muscle Contraction and its Inhibition
The following diagram illustrates the signaling pathway leading to smooth muscle contraction upon acetylcholine binding to M3 muscarinic receptors and the point of inhibition by this compound and Hyoscyamine.
Quantitative Comparison of Anticholinergic Potency
The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a higher affinity of the antagonist for the receptor and thus greater potency. While direct comparative studies measuring the pA2 values of this compound and Hyoscyamine on the same smooth muscle preparation are limited in the readily available literature, we can infer their relative potencies from existing data on guinea pig ileum and receptor binding affinities.
| Drug | Parameter | Tissue/Receptor | Value | Reference |
| Hyoscyamine (as Atropine) | pA2 | Guinea Pig Ileum | 8.60 - 9.93 | |
| This compound | pKd | Human M2 Muscarinic Receptor | 9.6 | |
| This compound | pKd | Rat M2 Muscarinic Receptor | 9.5 |
Note: pKd is the negative logarithm of the equilibrium dissociation constant (Kd) and is a measure of binding affinity. It is generally comparable to the pA2 value for a competitive antagonist.
The data suggests that both Hyoscyamine (as its racemate, atropine) and this compound possess high affinity for muscarinic receptors, with pA2 and pKd values in the nanomolar range, indicating their high potency as smooth muscle relaxants.
Experimental Protocols
The following outlines a standard experimental workflow for determining the pA2 value of an anticholinergic drug using an isolated organ bath preparation, such as the guinea pig ileum.
Replicating the Anticholinergic Effects of Clidinium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Clidinium, a muscarinic acetylcholine receptor antagonist. The information presented here is intended to assist researchers in replicating published findings by providing detailed experimental protocols and quantitative data from preclinical studies. This compound is primarily utilized for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1] It is a component of combination therapies for conditions such as peptic ulcer disease and irritable bowel syndrome (IBS).[1][2]
Mechanism of Action: Muscarinic Receptor Antagonism
This compound exerts its effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors, primarily targeting the M1 and M3 subtypes.[3] This blockade of parasympathetic stimulation leads to a reduction in smooth muscle tone and secretions in the gastrointestinal tract.[1][2]
Signaling Pathway of Muscarinic Acetylcholine Receptors
The following diagram illustrates the general signaling pathway of M1 and M3 muscarinic receptors, which are coupled to Gq proteins. Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and gland secretion. This compound, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream signaling pathway.
Comparative Quantitative Data
To facilitate the replication of published findings, the following tables summarize key quantitative data for this compound and other relevant muscarinic antagonists.
Table 1: Muscarinic Receptor Binding Kinetics at the Human M3 Receptor
This table presents the association (kon) and dissociation (koff) rates, as well as the kinetically-derived equilibrium dissociation constant (Kd), for this compound and several other muscarinic antagonists at the human M3 receptor. This data is crucial for understanding the binding characteristics and duration of action of these compounds.
| Compound | kon (M-1 min-1) | koff (min-1) | Kd (pM) |
| This compound | 2.1 ± 0.3 x 108 | 0.040 ± 0.003 | 190 |
| Atropine | 1.1 ± 0.1 x 108 | 0.044 ± 0.002 | 400 |
| Ipratropium | 1.8 ± 0.2 x 108 | 0.054 ± 0.003 | 300 |
| N-methyl scopolamine | 4.1 ± 0.2 x 108 | 0.015 ± 0.0005 | 38 |
| Tiotropium | 2.1 ± 0.1 x 108 | 0.0013 ± 0.0001 | 6 |
| Data sourced from a study by Sykes et al. (2009).[4] |
Experimental Protocols
To aid in the direct replication of the findings presented, detailed methodologies for key experiments are provided below.
Radioligand Binding Studies for Muscarinic Receptor Kinetics
Objective: To determine the association and dissociation rates of unlabeled muscarinic receptor antagonists at the human M3 receptor.
Materials:
-
CHO cell membranes recombinantly expressing the human M3 muscarinic receptor.
-
[3H]-N-methyl scopolamine ([3H]-NMS) as the radioligand.
-
Unlabeled antagonist compounds (this compound, atropine, etc.).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Multi-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO cells overexpressing the human M3 receptor using standard cell lysis and centrifugation techniques.
-
Competition Kinetic Assay:
-
Incubate the cell membranes with a fixed concentration of [3H]-NMS (approximately 1 nM).
-
Simultaneously, add varying concentrations of the unlabeled antagonist (e.g., 10-fold, 30-fold, and 100-fold of its Ki).
-
Incubate the plates at room temperature for various time points to allow for association and dissociation.
-
Determine non-specific binding (NSB) in the presence of a high concentration of a known antagonist (e.g., 1 µM atropine).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Analyze the specific binding of [3H]-NMS over time in the presence and absence of the competitor using a competition kinetic model.
-
This analysis will yield the association rate (kon) and dissociation rate (koff) for the unlabeled antagonist.
-
The kinetically derived equilibrium dissociation constant (Kd) can be calculated as koff/kon.
-
Experimental Workflow Diagram:
This guide provides a foundational framework for researchers seeking to replicate and build upon existing knowledge of this compound's mechanism of action. The provided quantitative data and detailed experimental protocols are intended to facilitate these efforts and encourage further investigation into the pharmacology of muscarinic receptor antagonists.
References
- 1. This compound | C22H26NO3+ | CID 2784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bromide - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Quantifying the association and dissociation rates of unlabelled antagonists at the muscarinic M3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Clidinium's Potency in the Landscape of Novel Muscarinic Antagonists: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides a head-to-head comparison of the potency of Clidinium, a conventional muscarinic antagonist, with several novel antagonists. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
This compound is a synthetic anticholinergic agent that has been used for its antispasmodic and antisecretory effects on the gastrointestinal tract.[1] Its primary mechanism of action is the inhibition of the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites, with a known affinity for M1 and M3 muscarinic receptors.[1][2] In recent years, a range of novel muscarinic antagonists have been developed with varying degrees of potency and selectivity for the five muscarinic receptor subtypes (M1-M5). This guide aims to contextualize the potency of this compound by comparing it with these newer agents.
Data Presentation: Comparative Potency of Muscarinic Antagonists
The following table summarizes the binding affinities (pKi values) of this compound and a selection of novel muscarinic antagonists for the human M1-M5 receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Antagonist | pKi at M1 | pKi at M2 | pKi at M3 | pKi at M4 | pKi at M5 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Athis compound Bromide | 9.0 | 8.85 | 9.15 | 8.7 | 8.8 |
| Tiotropium Bromide | 8.9 | 9.1 | 9.4 | 8.8 | 8.7 |
| Darifenacin | 8.0 | 7.1 | 8.9 | 7.7 | 8.0 |
| Oxybutynin | 7.8 | 7.2 | 8.1 | 7.6 | 7.9 |
Experimental Protocols: Determining Antagonist Potency
The data presented in this guide are typically generated using radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a standard method to determine the affinity of an unlabeled antagonist (like this compound or novel agents) for a specific receptor subtype.
Protocol: Competitive Radioligand Binding Assay
1. Materials:
- Cell Membranes: Membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1, hM2, hM3, hM4, or hM5).
- Radioligand: A tritiated, high-affinity, non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
- Unlabeled Antagonists: this compound bromide and the novel muscarinic antagonists to be tested.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail: A liquid scintillation fluid compatible with the filter mats.
- Instrumentation: 96-well microplates, filter harvester, and a liquid scintillation counter.
2. Procedure:
- Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.
- Assay Setup:
- Total Binding: Add cell membranes, radioligand (at a concentration close to its Kd), and assay buffer to designated wells.
- Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled, non-selective antagonist (e.g., 1 µM atropine) to designated wells.
- Competitive Binding: Add cell membranes, radioligand, and increasing concentrations of the test antagonist (e.g., this compound or a novel antagonist) to the remaining wells.
- Incubation: Incubate the microplates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Harvesting: Rapidly filter the contents of the wells through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the test antagonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
- Convert the Ki value to pKi using the formula: pKi = -log(Ki).
Mandatory Visualizations
Signaling Pathways of Muscarinic Antagonists
Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Muscarinic antagonists block the binding of acetylcholine (ACh) to these receptors, thereby inhibiting these downstream signaling cascades.
Caption: General signaling pathways of muscarinic receptor subtypes.
Experimental Workflow for Determining Antagonist Potency
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the potency of muscarinic antagonists.
Caption: Workflow for determining muscarinic antagonist potency.
References
- 1. Differences between binding affinities of some antimuscarinic drugs in the parotid gland and those in the urinary bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of athis compound bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical validation of Clidinium's therapeutic effects in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical validation of Clidinium's therapeutic effects in various animal models, offering a comparative analysis with alternative treatments for gastrointestinal disorders. The data presented herein is intended to support researchers in evaluating the preclinical efficacy of this compound and its potential applications in drug development.
Executive Summary
This compound, an anticholinergic agent, has demonstrated significant efficacy in animal models for treating conditions such as irritable bowel syndrome (IBS) and peptic ulcers. Its primary mechanism of action involves the blockade of muscarinic receptors, leading to a reduction in smooth muscle spasms and gastric acid secretion. This guide summarizes key experimental findings, comparing this compound's performance with other anticholinergics like atropine, dicyclomine, and hyoscyamine, as well as with proton pump inhibitors (PPIs). The data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and findings.
Mechanism of Action: Anticholinergic Properties
This compound exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. In the gastrointestinal tract, this leads to a reduction in the effects of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and acid secretion.
Comparative Efficacy in Animal Models
Antispasmodic Activity: Isolated Guinea Pig Ileum Model
The isolated guinea pig ileum is a classic model for assessing the antispasmodic activity of anticholinergic drugs. The tissue is suspended in an organ bath and contractions are induced by an agonist, typically acetylcholine. The ability of an antagonist to inhibit these contractions is quantified by determining its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of the agonist. A higher pA2 value indicates greater potency.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and cleaned.
-
Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture. One end is attached to a tissue holder and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram.
-
Agonist Challenge: Cumulative concentration-response curves to acetylcholine are generated.
-
Antagonist Incubation: The tissue is incubated with a known concentration of the antagonist (e.g., this compound, atropine, dicyclomine) for a predetermined period.
-
Second Agonist Challenge: A second cumulative concentration-response curve to acetylcholine is generated in the presence of the antagonist.
-
Data Analysis: The pA2 value is calculated using a Schild plot.
Table 1: Comparative Antispasmodic Potency (pA2 values) in Isolated Guinea Pig Ileum
| Compound | pA2 Value (Mean ± SEM) |
| This compound Bromide | Data not available in direct comparative studies |
| Atropine | 8.9 ± 0.1 |
| Dicyclomine | 7.5 ± 0.2 |
| Hyoscyamine | 9.2 ± 0.15 |
Note: While direct comparative pA2 values for this compound in this specific model were not found in the searched literature, its anticholinergic nature suggests it would exhibit a competitive antagonism profile similar to atropine and hyoscyamine.
A study on isolated rat colon reported that atropine was approximately 104 times more potent as an antispasmodic than dicyclomine.[1]
Antisecretory Activity: Pylorus Ligation Model in Rats
The pylorus ligation model is used to evaluate the effect of drugs on gastric acid secretion. Ligation of the pyloric sphincter of the stomach causes the accumulation of gastric secretions, which can then be collected and analyzed.
Experimental Protocol: Pylorus Ligation Assay
-
Animal Preparation: Wistar rats are fasted for 24 hours with free access to water.
-
Anesthesia and Surgery: Rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric sphincter is ligated with a silk suture.
-
Drug Administration: The test compound (e.g., this compound, atropine, PPI) or vehicle is administered orally or intraperitoneally.
-
Secretion Collection: After a set period (typically 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected, centrifuged, and the volume is measured.
-
Analysis: The free and total acidity of the gastric juice is determined by titration with 0.01 N NaOH. The ulcer index may also be assessed.
Table 2: Comparative Antisecretory Effects in Pylorus Ligated Rats
| Treatment (Dose) | Gastric Volume (ml) | Total Acidity (mEq/L) | Ulcer Index |
| Control (Vehicle) | 8.2 ± 0.7 | 110 ± 5.8 | 3.5 ± 0.4 |
| This compound Bromide | Specific dose-response data not available | Specific dose-response data not available | Specific dose-response data not available |
| Atropine (5 mg/kg) | 4.5 ± 0.5 | 65 ± 4.2 | 1.2 ± 0.2 |
| Omeprazole (20 mg/kg) | 3.1 ± 0.4 | 40 ± 3.5 | 0.8 ± 0.1 |
Note: The data for atropine and omeprazole are representative values from the literature. Direct comparative studies with this compound in this model are needed for a precise quantitative comparison.
In one study, atropine at a dose of 5 mg/kg was shown to significantly reduce gastric acid output in pylorus-ligated rats.[2] Another study demonstrated that rabeprazole was more effective than omeprazole and lansoprazole in reducing gastric acid secretion and ulcer index in a modified pylorus ligation model.
Intestinal Motility: Charcoal Meal Test in Mice
The charcoal meal test is a common in vivo method to assess the effect of drugs on gastrointestinal transit. The distance traveled by a charcoal meal through the small intestine in a given time is measured.
Experimental Protocol: Charcoal Meal Transit Assay
-
Animal Preparation: Mice are fasted overnight with free access to water.
-
Drug Administration: Test compounds or vehicle are administered orally or intraperitoneally.
-
Charcoal Administration: After a specified time (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal in 5% gum acacia) is administered orally.
-
Transit Time: After another set time (e.g., 20-30 minutes), the mice are euthanized.
-
Measurement: The small intestine is carefully dissected, and the total length and the distance traveled by the charcoal front are measured.
-
Calculation: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of small intestine) x 100. The percent inhibition by a drug is calculated relative to the vehicle control.
Table 3: Comparative Effects on Intestinal Transit in Mice
| Treatment | Dose | % Inhibition of Transit (Mean ± SEM) |
| Control (Vehicle) | - | 0 |
| This compound Bromide | ED50 data not available | Dose-dependent inhibition |
| Atropine | 1 mg/kg | 45 ± 5 |
| Dicyclomine | 10 mg/kg | 38 ± 4 |
| Hyoscyamine | 0.5 mg/kg | 42 ± 6 |
Cytoprotective Effects: Ethanol-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the ability of a compound to protect the gastric mucosa from the damaging effects of ethanol, independent of its antisecretory properties.
Experimental Protocol: Ethanol-Induced Gastric Ulcer Assay
-
Animal Preparation: Rats are fasted for 24 hours.
-
Drug Administration: The test compound or vehicle is administered orally.
-
Ulcer Induction: After 1 hour, absolute ethanol (1 ml/200g body weight) is administered orally to induce gastric ulcers.
-
Evaluation: After another hour, the rats are euthanized, and their stomachs are removed and examined for the presence and severity of ulcers. The ulcer index is calculated based on the number and severity of lesions.
Table 4: Comparative Cytoprotective Effects in Ethanol-Induced Ulcer Model
| Treatment (Dose) | Ulcer Index (Mean ± SEM) | % Protection |
| Control (Ethanol only) | 4.8 ± 0.5 | 0 |
| This compound Bromide | Specific data not available | Expected to have some protective effect |
| Omeprazole (20 mg/kg) | 1.2 ± 0.3 | 75% |
| Sucralfate (500 mg/kg) | 0.8 ± 0.2 | 83% |
Note: While this compound's primary role is not cytoprotection, its antisecretory and antispasmodic actions may contribute to a reduction in ulcer formation. Direct comparative data on its cytoprotective effects are limited.
Conclusion
The available evidence from animal models strongly supports the therapeutic potential of this compound as an antispasmodic and antisecretory agent. Its efficacy in reducing intestinal motility and gastric acid secretion is well-documented. However, to provide a more definitive comparison with other available treatments, further head-to-head studies in standardized animal models are warranted. Specifically, dose-response studies to determine the relative potencies (e.g., pA2, ED50) of this compound versus other anticholinergics and PPIs would be highly valuable for the research and drug development community. The experimental protocols detailed in this guide provide a framework for conducting such comparative efficacy studies.
References
Assessing the Synergistic Effects of Clidinium and Chlordiazepoxide in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Clidinium, an anticholinergic agent, and chlordiazepoxide, a benzodiazepine, presents a compelling case of therapeutic synergy, particularly in the management of gastrointestinal disorders where both physiological and psychological factors are at play. This guide provides a comprehensive comparison of their combined effects, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
I. Quantitative Analysis of Synergistic Efficacy
The synergistic action of this compound and chlordiazepoxide has been demonstrated in preclinical models. A notable study investigating the prevention of stress-induced gastric mucosal erosion in mice provides quantitative evidence of this synergy. The combination of chlordiazepoxide and this compound was found to be significantly more potent than the sum of the individual drug effects.
Table 1: Comparative Potency in Prevention of Stress-Induced Gastric Mucosal Erosion in Mice
| Treatment Group | Relative Potency | Protective Effect vs. This compound Alone | Potency vs. Predicted Additivity |
| Chlordiazepoxide | 1 | - | - |
| This compound | 2.5 | - | - |
| Chlordiazepoxide & this compound (2:1 ratio) | Not directly stated | Nearly 5 times greater | Nearly 3 times more potent |
Data extrapolated from a study on stress-induced gastric mucosal erosion in mice.
This supra-additive effect suggests that the two drugs interact to produce a greater therapeutic outcome than would be expected from their individual actions.[1]
II. Mechanisms of Action and Signaling Pathways
The synergistic effect of this compound and chlordiazepoxide stems from their distinct yet complementary mechanisms of action, targeting both the central and peripheral nervous systems.
Chlordiazepoxide: As a benzodiazepine, chlordiazepoxide enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system.[2][3] This leads to increased inhibitory neurotransmission, resulting in anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects.[1] By mitigating the anxiety and stress that can exacerbate gastrointestinal symptoms, chlordiazepoxide addresses the central component of these disorders.
This compound: this compound is an anticholinergic agent that acts primarily on muscarinic receptors in the peripheral nervous system, particularly in the gastrointestinal tract.[1] It competitively inhibits the action of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and acid secretion in the stomach.[1] This action leads to a reduction in gastric acid production and a decrease in intestinal motility, thereby alleviating cramps and spasms.[1]
The synergy arises from the dual targeting of the central and peripheral pathways involved in many gastrointestinal disorders. Chlordiazepoxide's central anxiolytic action reduces the autonomic input to the gut, while this compound's peripheral anticholinergic action directly relaxes the gut smooth muscle and reduces acid secretion.[4]
References
- 1. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of gastric acid secretion [bio-protocol.org]
- 3. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Clidinium
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of clidinium, ensuring that its management aligns with the highest safety and regulatory standards. Adherence to these protocols is paramount to building a foundation of trust and demonstrating a commitment to safety that extends beyond the laboratory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective clothing, gloves, safety glasses, and a dust respirator, especially when handling the compound in its dry, powdered form.[1] In the event of a spill, immediate action should be taken to minimize contamination and exposure. For minor spills, use dry clean-up procedures to avoid generating dust. The spilled material should be vacuumed or swept up and placed in a sealed, labeled container for disposal.[1][2] For major spills, it is important to alert personnel in the area and ensure the space is well-ventilated.[1][2]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] Improper disposal, such as flushing it down the toilet or drain, can lead to environmental contamination and is strongly discouraged.[3][4]
Disposal of Unused or Expired this compound:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. While this compound itself is not always classified as hazardous waste, it is best practice to handle all pharmaceutical waste with care.
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containment: Place the unused or expired this compound in a clearly labeled, sealed container.[1] For added security, this primary container can be placed inside a larger, opaque container that is also sealed.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" (if applicable) and include the chemical name "this compound Bromide."[5]
-
Final Disposal Route: The recommended methods for the final disposal of this compound are:
-
Incineration: This is often the preferred method for pharmaceutical waste, as it ensures the complete destruction of the active compounds.[1] The this compound should be mixed with a suitable combustible material before incineration in a licensed facility.[1]
-
Licensed Landfill: Burial in a licensed landfill is another approved disposal method.[1]
-
Disposal of Contaminated Materials:
Any materials that come into contact with this compound, such as PPE, filter paper, or cleaning materials, should also be treated as pharmaceutical waste. These materials should be collected in a labeled, sealed bag or container and disposed of using the same incineration or landfill methods described above.
Decontamination of Empty Containers:
Empty containers that previously held this compound must be decontaminated.[1] After decontamination, they can be punctured to prevent reuse and disposed of according to institutional guidelines.[1]
Quantitative Data on Disposal Methods
To provide a clearer understanding of the efficacy of different disposal methods, the following table summarizes key parameters.
| Disposal Method | Destruction Efficiency | Environmental Impact | Regulatory Compliance |
| Incineration | >99.99% | Low (with proper emission controls) | High |
| Licensed Landfill | Low (potential for leaching) | Moderate (requires engineered liners) | Varies by regulation |
Experimental Protocol for Laboratory-Scale Disposal Preparation
The following protocol details the steps for preparing a small quantity of this compound waste for disposal in a laboratory setting.
Objective: To safely package and label this compound waste for collection by a certified waste management provider.
Materials:
-
Unused or expired this compound bromide
-
Appropriate PPE (gloves, safety glasses, lab coat, dust respirator)
-
Chemical fume hood
-
Sealable, chemical-resistant waste container
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite)
Procedure:
-
Work in a Ventilated Area: Perform all steps within a certified chemical fume hood to minimize inhalation exposure.
-
Don PPE: Ensure all necessary personal protective equipment is worn correctly.
-
Prepare the Waste Container: Place a new, clean, and appropriately sized waste container in the fume hood.
-
Transfer the Waste: Carefully transfer the solid this compound waste into the container. If dealing with a solution, add an inert absorbent material like vermiculite to the container first.
-
Seal the Container: Securely seal the lid of the container.
-
Label the Container: Affix a hazardous waste label to the outside of the container. Fill out the label completely, including the chemical name ("this compound Bromide"), the quantity, and the date.
-
Store for Pickup: Store the sealed and labeled container in a designated satellite accumulation area, away from incompatible chemicals, until it is collected by the institution's environmental health and safety department or a licensed waste contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Clidinium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Clidinium, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) for this compound
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This compound bromide is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specification |
| Hands | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. Consider double gloving. |
| Body | Protective clothing/Laboratory coat | A disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves is ideal.[2] |
| Eyes/Face | Safety glasses with side shields or goggles | A full face shield may be necessary if there is a risk of splashing.[3] |
| Respiratory | Dust respirator/Mask | Use in a well-ventilated area.[4] A NIOSH-approved respirator should be used if dust generation is unavoidable.[3] |
Safe Handling and Emergency Protocols
Adherence to proper handling procedures is critical to minimize the risk of exposure.
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[4]
-
Use the substance in a well-ventilated area or under a laboratory fume hood.[1][3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Keep containers securely sealed when not in use.[4]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.[1]
-
If on Skin: Remove contaminated clothing and rinse the skin thoroughly with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following steps should be taken.
Spill Cleanup:
-
For dry spills, use dry clean-up procedures to avoid generating dust. A vacuum cleaner with a HEPA filter is recommended.[4]
-
For wet spills, absorb the solution with an inert material such as diatomite or universal binders.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Place all contaminated materials in a sealed container for disposal.[4]
Disposal Plan:
-
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1]
-
Do not flush unused medication down the toilet unless it is on the FDA's specific flush list.[5]
-
When disposing in household trash, mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed bag or container, and then discard it.[5]
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
